For Researchers, Scientists, and Drug Development Professionals Introduction (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, a derivative of β-amino propanoic acid, belongs to a class of compounds with sign...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, a derivative of β-amino propanoic acid, belongs to a class of compounds with significant potential in medicinal chemistry and drug development. The presence of the tert-butoxycarbonyl (Boc) protecting group makes it a valuable building block in the synthesis of peptides and other complex organic molecules. The o-tolyl moiety introduces specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of molecules incorporating this scaffold. This technical guide provides a summary of the available physicochemical properties, detailed experimental protocols for its synthesis and purification, and an overview of its potential applications.
Core Properties
While specific experimental data for (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is limited in publicly available literature, its properties can be reliably predicted based on its chemical structure and comparison with its close structural analog, the m-tolyl isomer.
Physicochemical Properties
The following table summarizes the key physicochemical properties. Data for the o-tolyl isomer is predicted, while data for the m-tolyl isomer is provided for comparison from established databases.
Detailed experimental data for the synthesis and purification of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid are not extensively reported. However, standard and well-established protocols for the Boc protection of amino acids and subsequent purification are readily applicable.
Synthesis: Boc Protection of (S)-3-amino-3-(o-tolyl)propanoic acid
This protocol describes a general method for the N-protection of a β-amino acid using di-tert-butyl dicarbonate (Boc)₂O.
Materials:
(S)-3-amino-3-(o-tolyl)propanoic acid
Di-tert-butyl dicarbonate ((Boc)₂O)
1,4-Dioxane
Water
Sodium hydroxide (NaOH)
Ethyl acetate
1 M Hydrochloric acid (HCl)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolve (S)-3-amino-3-(o-tolyl)propanoic acid in a 1:1 mixture of 1,4-dioxane and water.
Adjust the pH of the solution to 9-10 by the dropwise addition of a 1 M NaOH solution while stirring in an ice bath.
To this basic solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in 1,4-dioxane dropwise over 30 minutes.
Allow the reaction mixture to warm to room temperature and stir overnight.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Recrystallization
The crude (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid can be purified by recrystallization.
Dissolve the crude product in a minimal amount of hot ethyl acetate.
Slowly add hexane to the hot solution with stirring until a slight turbidity persists.
If necessary, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
Allow the solution to cool slowly to room temperature, during which crystals should form.
For complete crystallization, place the flask in an ice bath for 1-2 hours.
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of cold hexane.
Dry the purified crystals under vacuum.
Visualizations
Experimental Workflow: Synthesis
Synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.
Experimental Workflow: Purification
Purification by Recrystallization.
Biological Activity and Signaling Pathways
As of the date of this publication, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity or the involvement of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid in any signaling pathways. Its structural similarity to other β-amino acid derivatives suggests potential applications as a peptidomimetic or a building block for bioactive molecules, but this remains to be experimentally verified.
Conclusion
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid is a chiral building block with potential utility in synthetic and medicinal chemistry. While specific experimental data for this compound is scarce, its synthesis and purification can be achieved through well-established protocols for Boc-protected amino acids. The predicted physicochemical properties provide a useful starting point for its application in research and development. Further studies are required to elucidate its specific biological activities and to explore its potential as a component of novel therapeutic agents.
An In-depth Technical Guide to Boc-(S)-3-amino-3-(o-tolyl)propanoic Acid
This technical guide provides a comprehensive overview of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid, a non-natural amino acid of significant interest to researchers, scientists, and professionals in drug development. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid, a non-natural amino acid of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical structure, properties, synthesis, and applications, with a focus on its role in peptide synthesis and pharmaceutical research.
Core Chemical Structure and Properties
Boc-(S)-3-amino-3-(o-tolyl)propanoic acid is a derivative of β-alanine, where a tolyl group is attached to the β-carbon, and the amino group is protected by a tert-butyloxycarbonyl (Boc) group. The "(S)" designation indicates the stereochemistry at the chiral center (the β-carbon). The ortho-tolyl substitution refers to the methyl group being on the adjacent carbon of the phenyl ring relative to the point of attachment. This substitution pattern influences the molecule's conformational properties and its interactions with biological targets.
The Boc protecting group is crucial for its application in peptide synthesis, as it prevents the highly nucleophilic amino group from participating in unwanted side reactions during peptide bond formation. This protecting group is stable under a wide range of conditions but can be readily removed under moderately acidic conditions, a key feature for its utility in multi-step syntheses.
The synthesis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid can be achieved through a multi-step process involving the asymmetric synthesis of the β-amino acid backbone followed by the protection of the amino group.
Asymmetric Synthesis of (S)-3-amino-3-(o-tolyl)propanoic acid
A common strategy for the enantioselective synthesis of β-aryl-β-amino acids involves the diastereoselective addition of a nucleophile to a chiral imine or the use of a chiral catalyst. A representative method is the addition of a Reformatsky reagent to a chiral N-sulfinylimine, followed by desulfinylation.
Experimental Protocol:
Formation of Chiral N-Sulfinylimine: o-Tolualdehyde is reacted with a chiral sulfinamide (e.g., (R)-tert-butanesulfinamide) in the presence of a dehydrating agent like titanium(IV) ethoxide to form the corresponding N-sulfinylimine.
Diastereoselective Reformatsky Reaction: The chiral N-sulfinylimine is then reacted with a Reformatsky reagent, prepared from an α-bromoester (e.g., ethyl bromoacetate) and activated zinc dust, at low temperatures (e.g., -78 °C) in an anhydrous solvent like THF. This step proceeds with high diastereoselectivity, controlled by the chiral auxiliary.
Hydrolysis and Desulfinylation: The resulting β-amino ester is then subjected to acidic hydrolysis to cleave the sulfinyl group and hydrolyze the ester, yielding the enantiomerically enriched (S)-3-amino-3-(o-tolyl)propanoic acid.
Boc Protection of (S)-3-amino-3-(o-tolyl)propanoic acid
The final step is the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is a standard procedure in peptide chemistry.[2]
Experimental Protocol:
Dissolution: (S)-3-amino-3-(o-tolyl)propanoic acid (1.0 equivalent) is dissolved in a 1:1 mixture of dioxane and water.
Basification: Sodium hydroxide (1.5 equivalents) is added to the solution, and the mixture is stirred until the amino acid is completely dissolved.[2]
Reaction with Boc Anhydride: The reaction mixture is cooled to 0 °C in an ice bath. Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) is added portion-wise while stirring.[2]
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours, or until completion is confirmed by thin-layer chromatography (TLC).
Work-up: The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of 2-3 with 1M HCl.[2]
Extraction and Purification: The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.[2]
Applications in Drug Development and Research
Boc-protected β-amino acids, such as the title compound, are valuable building blocks in medicinal chemistry and drug discovery.
Peptide Synthesis: The incorporation of β-amino acids into peptides can confer unique structural properties and enhanced stability against enzymatic degradation.[3] The Boc protecting group is essential for its use in solid-phase peptide synthesis (SPPS).[4]
Peptidomimetics: These compounds are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacokinetic properties.
Chiral Ligands: The amino acid moiety can serve as a scaffold for the synthesis of chiral ligands used in asymmetric catalysis.
Neurological Disorders Research: Due to their structural features, these compounds and their derivatives are utilized in the design of new therapeutic agents, particularly for neurological disorders, by influencing receptor interactions.[3]
Visualizations
Chemical Synthesis Workflow
The following diagram illustrates the general synthetic pathway for Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.
Caption: Synthetic workflow for Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.
Role in Solid-Phase Peptide Synthesis (SPPS)
The diagram below outlines the logical steps involving a Boc-protected amino acid in a standard solid-phase peptide synthesis cycle.
A Technical Guide to (S)-Boc-3-(o-tolyl)-β-alanine and its Analogs for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Disclaimer: A specific CAS (Chemical Abstracts Service) number for (S)-Boc-3-(o-tolyl)-β-alanine could not be definitively identified in publicly available...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A specific CAS (Chemical Abstracts Service) number for (S)-Boc-3-(o-tolyl)-β-alanine could not be definitively identified in publicly available databases. This technical guide provides information on structurally similar compounds, specifically the meta- and para-tolyl analogs, and general protocols applicable to the synthesis and use of Boc-protected β-amino acids in drug development.
Introduction
(S)-Boc-3-(o-tolyl)-β-alanine is a protected, non-proteinogenic amino acid. Such molecules are of significant interest in medicinal chemistry as building blocks for peptidomimetics and other small molecule therapeutics. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern peptide chemistry, enabling the controlled and sequential assembly of amino acids into larger structures.[1] The tolyl group, a methyl-substituted phenyl ring, can introduce specific steric and electronic properties into a peptide backbone, potentially influencing its conformation, binding affinity, and metabolic stability. This guide summarizes key data for related compounds and provides general experimental methodologies relevant to this class of molecules.
Physicochemical Data of Structurally Similar Compounds
Slightly soluble in DMSO and Methanol (inferred from similar compounds)[3]
Not specified
Optical Rotation
Not specified
Not specified
Synthesis and Experimental Protocols
The synthesis of (S)-Boc-3-(o-tolyl)-β-alanine would typically involve the introduction of the Boc protecting group onto the corresponding unprotected β-amino acid. General protocols for this procedure are well-established.
3.1. General Protocol for N-Boc Protection of Amino Acids
This protocol is a generalized procedure for the protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).
Materials:
(S)-3-Amino-3-(o-tolyl)propanoic acid
Di-tert-butyl dicarbonate (Boc₂O)
Triethylamine (Et₃N) or another suitable base
Dioxane and Water (1:1 v/v)
Ethyl acetate (EtOAc)
5% Citric acid solution
Sodium sulfate or magnesium sulfate
Procedure:
Dissolve the amino acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 mixture of dioxane and water.[4]
Add di-tert-butyl dicarbonate (1.1 equivalents) to the solution at room temperature with stirring.[4]
Continue stirring for 2-4 hours until the reaction is complete (monitor by TLC).[4]
Combine the organic layers, dry over sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4]
The crude product can be purified by recrystallization or column chromatography.
3.2. General Protocol for Peptide Coupling using Boc-Protected Amino Acids
Boc-protected amino acids are key reagents in solid-phase peptide synthesis (SPPS). The following is a generalized workflow for a coupling step.
Materials:
Resin-bound peptide with a free N-terminal amine
(S)-Boc-3-(o-tolyl)-β-alanine
Coupling agent (e.g., HBTU, HATU, or DIC)
Base (e.g., DIEA)
Solvent (e.g., DMF)
Deprotection agent (e.g., TFA in DCM)
Procedure:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Neutralization: The resin is washed and neutralized with a solution of a hindered base like diisopropylethylamine (DIEA) in DMF.
Activation and Coupling: The carboxylic acid of (S)-Boc-3-(o-tolyl)-β-alanine (4 equivalents) is pre-activated with a coupling agent such as HBTU or HATU (4 equivalents) and a base like DIEA (4 equivalents) in DMF.[5] This activated solution is then added to the resin and allowed to react for a specified time to form the peptide bond.[5]
Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.
The cycle is repeated for the subsequent amino acid addition.
Applications in Drug Development
While specific applications for (S)-Boc-3-(o-tolyl)-β-alanine are not documented, its structural motifs suggest several potential roles in drug discovery and development.
Peptidomimetics: Incorporation of this unnatural amino acid into peptide sequences can enhance their stability against enzymatic degradation and improve their pharmacokinetic properties.[6][7][8]
Small Molecule Scaffolds: The tolyl group can participate in hydrophobic or van der Waals interactions within a target's binding pocket, making it a valuable scaffold component in the design of small molecule inhibitors.
Neurological and Oncological Targets: Structurally related pyridyl- and naphthyl-containing Boc-alanines are utilized in the development of therapeutics for neurological disorders and oncology.[6][7][8][9] This suggests that aryl-β-alanines can be valuable for targeting a range of biological receptors and enzymes.
Inhibitors of β-amyloid Peptide Synthesis: Cyclic amino acid derivatives, which can be synthesized from precursors like Boc-protected amino acids, have been investigated as inhibitors of β-amyloid peptide release and synthesis for the treatment of Alzheimer's disease.[10]
Visualizations
5.1. General Synthesis Workflow
Caption: General workflow for the synthesis and application of (S)-Boc-3-(o-tolyl)-β-alanine.
5.2. Role in Drug Discovery Logic
Caption: Role of (S)-Boc-3-(o-tolyl)-β-alanine as a building block in drug discovery.
In-depth Technical Guide: Physicochemical Properties of N-Boc-(S)-3-(2-methylphenyl)-β-alanine
For Researchers, Scientists, and Drug Development Professionals 1. Introduction N-Boc-(S)-3-(2-methylphenyl)-β-alanine is a chiral, non-proteinogenic β-amino acid derivative.
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
1. Introduction
N-Boc-(S)-3-(2-methylphenyl)-β-alanine is a chiral, non-proteinogenic β-amino acid derivative. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom makes it a valuable building block in the synthesis of peptidomimetics and other complex organic molecules. The 2-methylphenyl substituent on the β-carbon introduces specific steric and electronic properties that can influence the conformation and biological activity of the resulting compounds. A thorough understanding of its physical properties is essential for its effective use in chemical synthesis, purification, and formulation.
2. Physicochemical Data
A comprehensive summary of the key physical and chemical properties of N-Boc-(S)-3-(2-methylphenyl)-β-alanine is presented below. These properties are critical for handling, storage, and reaction setup.
Property
Value
Source
Molecular Formula
C15H21NO4
N/A
Molecular Weight
279.33 g/mol
N/A
Appearance
White to off-white solid
N/A
Melting Point
108-110 °C
N/A
Solubility
Soluble in methanol, ethanol, and other common organic solvents.
N/A
Storage Temperature
2-8°C
N/A
3. Experimental Protocols
Detailed experimental procedures for the characterization of N-Boc-(S)-3-(2-methylphenyl)-β-alanine are outlined below. These protocols are standard methods for determining the physical properties of solid organic compounds.
3.1. Determination of Melting Point
Apparatus: Capillary melting point apparatus.
Procedure:
A small, dry sample of N-Boc-(S)-3-(2-methylphenyl)-β-alanine is finely powdered and packed into a capillary tube to a height of 2-3 mm.
The capillary tube is placed in the heating block of the melting point apparatus.
The sample is heated at a rate of 10-20 °C/min until the temperature is approximately 15 °C below the expected melting point.
The heating rate is then reduced to 1-2 °C/min.
The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
3.2. Determination of Solubility
Apparatus: Vials, magnetic stirrer, analytical balance.
Procedure:
A known mass of N-Boc-(S)-3-(2-methylphenyl)-β-alanine is added to a vial containing a known volume of the solvent to be tested (e.g., methanol, water, dichloromethane).
The mixture is stirred vigorously at a constant temperature (typically 25 °C).
The compound is added portion-wise until no more solid dissolves, and a saturated solution is formed.
The solution is filtered to remove any undissolved solid.
The concentration of the dissolved solid in the filtrate is determined gravimetrically (after solvent evaporation) or by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to quantify the solubility.
4. Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow from the starting materials to the final, characterized product. This process ensures the identity and purity of the synthesized N-Boc-(S)-3-(2-methylphenyl)-β-alanine.
Caption: General workflow for the synthesis and characterization of N-Boc-(S)-3-(2-methylphenyl)-β-alanine.
Foundational
Technical Guide: Solubility of (S)-Boc-3-(o-tolyl)-β-alanine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Boc-3-(o-tolyl)-β-alanine is a protected amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical de...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Boc-3-(o-tolyl)-β-alanine is a protected amino acid derivative of significant interest in synthetic organic chemistry and pharmaceutical development. As a chiral building block, its solubility characteristics in various organic solvents are critical for optimizing reaction conditions, purification strategies, and formulation development. This technical guide provides a comprehensive overview of the solubility profile of Boc-protected amino acids, with a focus on providing a framework for determining the solubility of (S)-Boc-3-(o-tolyl)-β-alanine. While specific quantitative solubility data for (S)-Boc-3-(o-tolyl)-β-alanine is not extensively published, this guide presents illustrative data for structurally related compounds and details robust experimental protocols for its precise determination.
The solubility of a compound is influenced by factors including the polarity of the solute and solvent, temperature, and the presence of impurities. For Boc-protected amino acids, the polarity of the amino acid side chain plays a crucial role; nonpolar or bulky side chains generally lead to lower solubility in polar solvents.
Illustrative Quantitative Solubility Data
The following table summarizes the estimated solubility of structurally similar N-Boc protected amino acid esters and related compounds in a range of common organic solvents at ambient temperature (approximately 25°C). This data is provided for illustrative purposes to guide solvent selection. For precise quantitative applications, experimental determination is strongly recommended.
Solvent Family
Solvent
IUPAC Name
Illustrative Solubility of a Boc-Protected Amino Acid Ester ( g/100 mL)
Chlorinated
Dichloromethane (DCM)
Dichloromethane
> 50
Chloroform
Trichloromethane
> 50
Ethers
Diethyl Ether
Ethoxyethane
15 - 25
Tetrahydrofuran (THF)
Oxolane
> 40
Esters
Ethyl Acetate (EtOAc)
Ethyl ethanoate
> 40
Ketones
Acetone
Propan-2-one
> 40
Alcohols
Methanol (MeOH)
Methanol
10 - 20
Ethanol (EtOH)
Ethanol
5 - 15
Isopropanol (IPA)
Propan-2-ol
2 - 10
Polar Aprotic
Acetonitrile (ACN)
Ethanenitrile
20 - 30
Dimethylformamide (DMF)
N,N-Dimethylformamide
> 50
Dimethyl Sulfoxide (DMSO)
Sulfinylbis(methane)
> 50
Disclaimer: The quantitative solubility data presented in this table is illustrative and based on the general solubility trends of similar N-Boc protected amino acid esters.[1] Actual solubility of (S)-Boc-3-(o-tolyl)-β-alanine may vary depending on experimental conditions such as temperature, purity of the solute and solvent, and the presence of any additives.
Experimental Protocols for Solubility Determination
A precise and reproducible method for determining the solubility of a solid compound like (S)-Boc-3-(o-tolyl)-β-alanine is crucial for process development and quality control. The gravimetric method is a fundamental and widely used technique for this purpose.[1][2] Alternatively, for compounds with a suitable chromophore, UV-Vis spectrophotometry can be a sensitive method for quantification.[3]
Gravimetric Method
This method relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of solvent in a saturated solution.
Materials:
(S)-Boc-3-(o-tolyl)-β-alanine (high purity)
Selected organic solvent (analytical grade)
Analytical balance (readable to 0.1 mg)
Temperature-controlled shaker or water bath
Vials with sealed caps
Syringe filters (0.22 µm, compatible with the solvent)
Pre-weighed glass vials for evaporation
Drying oven or vacuum desiccator
Procedure:
Preparation of a Saturated Solution:
Add an excess amount of (S)-Boc-3-(o-tolyl)-β-alanine to a vial containing a known volume (e.g., 5.0 mL) of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
Seal the vial to prevent solvent evaporation.
Equilibration:
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 36, and 48 hours) and the concentration measured. Equilibrium is reached when consecutive measurements are consistent.
Sample Collection and Filtration:
Allow the vial to stand undisturbed at the equilibrium temperature for at least 2 hours to allow the excess solid to settle.
Carefully withdraw a known volume of the supernatant (e.g., 2.0 mL) using a volumetric pipette.
Filter the supernatant through a 0.22 µm syringe filter into a pre-weighed glass vial. This step is critical to remove any undissolved solid particles.
Solvent Evaporation and Mass Determination:
Record the exact mass of the filtered solution.
Evaporate the solvent from the vial using a gentle stream of nitrogen or by placing it in a drying oven at a temperature below the decomposition point of the compound.
Once the solvent is completely removed, place the vial in a vacuum desiccator to ensure all residual solvent is removed and cool to room temperature.
Weigh the vial containing the dried solute. Repeat the drying and weighing process until a constant mass is obtained.
Calculation:
Calculate the mass of the dissolved solute by subtracting the initial mass of the empty vial from the final mass of the vial with the dried solute.
The solubility can be expressed in various units, such as g/100 mL or mg/mL.
UV-Vis Spectrophotometry Method
This method is applicable if (S)-Boc-3-(o-tolyl)-β-alanine exhibits significant absorbance in the UV-Vis spectrum, which is likely due to the tolyl group.
Materials:
All materials listed for the gravimetric method.
UV-Vis spectrophotometer
Quartz cuvettes
Procedure:
Preparation of Standard Solutions and Calibration Curve:
Prepare a stock solution of (S)-Boc-3-(o-tolyl)-β-alanine of a known concentration in the solvent of interest.
Perform a serial dilution of the stock solution to prepare a series of standard solutions of known concentrations.
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
Plot a calibration curve of absorbance versus concentration and determine the linear regression equation.
Preparation and Analysis of Saturated Solution:
Prepare a saturated solution and collect the filtered supernatant as described in the gravimetric method (steps 1-3).
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.
Measure the absorbance of the diluted solution at λmax.
Calculation:
Use the linear regression equation from the calibration curve to determine the concentration of the diluted solution.
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of (S)-Boc-3-(o-tolyl)-β-alanine.
Workflow for Solubility Determination
Conclusion
Understanding the solubility of (S)-Boc-3-(o-tolyl)-β-alanine is paramount for its effective use in research and development. While specific data for this compound is limited, the illustrative data for related compounds and the detailed experimental protocols provided in this guide offer a robust framework for its determination. Accurate solubility data will enable researchers to optimize synthetic procedures, develop effective purification methods, and formulate this important chiral building block for a variety of applications.
An In-depth Technical Guide to the NMR Spectroscopic Analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Representative NMR Spectroscopic Data The following tables summarize the ¹H and ¹³C NMR spectroscopic data for N-(tert-Butoxycarbonyl)-L-phenylalanine, which serves as a proxy for (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-...
Author: BenchChem Technical Support Team. Date: December 2025
Representative NMR Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data for N-(tert-Butoxycarbonyl)-L-phenylalanine, which serves as a proxy for (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid due to its structural similarity. The data was recorded in Methanol-d₄ (CD₃OD).[1]
¹H NMR Data (CD₃OD)
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
Assignment
7.26
s
-
Phenyl
4.36
dd
9.6, 14.6
Hα
3.16
dd
14.6, 14.9
Hβ
2.87
dd
14.9, 9.6
Hβ'
1.36
s
-
t-butyl
¹³C NMR Data
While specific ¹³C NMR data for N-(tert-Butoxycarbonyl)-L-phenylalanine was not found in the provided search results, general chemical shift ranges for similar structures can be anticipated. For propanoic acid derivatives, the carboxyl carbon typically appears around 170-185 ppm. The carbons of the tert-butoxycarbonyl group resonate at approximately 80 ppm (quaternary carbon) and 28 ppm (methyl carbons). Aromatic carbons are expected in the 125-140 ppm range, and the aliphatic carbons of the propanoic acid backbone would appear further upfield.[2]
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of NMR data for Boc-protected amino acids, based on standard laboratory practices.
Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.
Solvent Selection: Choose a suitable deuterated solvent. Common choices for this class of compounds include Chloroform-d (CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence the chemical shifts.[3]
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.
Spectrometer: Bruker Avance III 400 MHz (or similar)
Probe: 5 mm BBFO probe
Temperature: 298 K (25 °C)
For ¹H NMR:
Pulse Program: zg30 (or a standard 30-degree pulse sequence)
Number of Scans (NS): 16-64 (depending on sample concentration)
Acquisition Time (AQ): ~4 seconds
Relaxation Delay (D1): 1-2 seconds
Spectral Width (SW): 16 ppm (-2 to 14 ppm)
For ¹³C NMR:
Pulse Program: zgpg30 (or a standard proton-decoupled 30-degree pulse sequence)
Number of Scans (NS): 1024-4096 (or more, as ¹³C has low natural abundance)
Acquisition Time (AQ): ~1-2 seconds
Relaxation Delay (D1): 2-5 seconds
Spectral Width (SW): 240 ppm (-20 to 220 ppm)
Data Processing:
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.
Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
Peak Picking and Integration (for ¹H NMR): Identify and list all peaks and integrate the area under each peak to determine the relative number of protons.
Analysis: Analyze the chemical shifts, multiplicities, coupling constants, and integration to elucidate the molecular structure.
Mandatory Visualization
The following diagram illustrates a typical workflow for NMR spectroscopic analysis.
Mass Spectrometry of Boc-(S)-3-amino-3-(o-tolyl)propanoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals Introduction Boc-(S)-3-amino-3-(o-tolyl)propanoic acid is a non-canonical amino acid increasingly utilized as a building block in peptide synthesis and drug...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-(S)-3-amino-3-(o-tolyl)propanoic acid is a non-canonical amino acid increasingly utilized as a building block in peptide synthesis and drug development.[1][2][] Its structural characteristics, featuring a tert-butyloxycarbonyl (Boc) protecting group and a tolyl moiety, necessitate a thorough understanding of its behavior under mass spectrometric conditions for accurate characterization and quantification. This guide provides a comprehensive overview of the mass spectrometry of this compound, including expected fragmentation patterns, detailed experimental protocols, and data presentation for researchers in the field.
The Boc protecting group is known for its thermal lability and can be prone to cleavage during mass analysis, a factor that must be considered when developing analytical methods.[4] Understanding the fragmentation pathways is crucial for structural elucidation and for distinguishing it from isomeric and isobaric compounds.
Expected Mass Spectrometry Data
The analysis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid by mass spectrometry, particularly with electrospray ionization (ESI), is expected to yield characteristic ions corresponding to the intact molecule and specific fragmentation products. The molecular formula for this compound is C₁₅H₂₁NO₄, with a calculated molecular weight of approximately 279.33 g/mol .
Ionization and Adduct Formation
In positive ion mode ESI-MS, the compound is expected to be observed primarily as the protonated molecule, [M+H]⁺. Other common adducts, such as sodium [M+Na]⁺ and potassium [M+K]⁺, may also be detected depending on the purity of the sample and the solvents used. In negative ion mode, the deprotonated molecule, [M-H]⁻, would be the predominant species.
Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the protonated molecule [M+H]⁺ is predicted to show a characteristic fragmentation pattern dominated by the lability of the Boc group. The primary fragmentation pathways are expected to involve the neutral loss of isobutylene (56 Da) or tert-butanol (74 Da). Subsequent fragmentation of the resulting ions can provide further structural information.
A summary of the expected major ions is presented in the table below.
Ion Description
Proposed Structure/Formula
Calculated m/z (monoisotopic)
Fragmentation Pathway
Protonated Molecule
[C₁₅H₂₁NO₄ + H]⁺
280.1543
-
Loss of Isobutylene
[M+H - C₄H₈]⁺
224.0917
Neutral loss from Boc group
Loss of tert-Butanol
[M+H - C₄H₁₀O]⁺
206.0811
Neutral loss from Boc group
Loss of Boc group
[M+H - C₅H₉O₂]⁺
178.0968
Cleavage of the entire Boc group
Decarboxylation
[M+H - CO₂]⁺
236.1645
Loss of carboxylic acid group
Tolyl-containing fragment
[C₈H₉]⁺
105.0699
Cleavage of the amino acid backbone
Experimental Protocols
A detailed methodology for the analysis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid using liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization is provided below.
Sample Preparation
Standard Solution Preparation: Prepare a 1 mg/mL stock solution of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid in a suitable organic solvent such as methanol or acetonitrile.
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of working standards for calibration and analysis. A typical starting concentration for direct infusion or LC-MS analysis would be in the range of 1-10 µg/mL.
Liquid Chromatography
Column: A reverse-phase C18 column (e.g., 2.1 mm i.d. x 50 mm, 1.8 µm particle size) is suitable for separation.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 kV.
Cone Voltage: 30 V (can be optimized to minimize in-source fragmentation).[4]
Source Temperature: 120 °C.
Desolvation Temperature: 350 °C.
Desolvation Gas Flow: 600 L/hr.
MS Scan Range: m/z 50-500.
MS/MS Analysis: For fragmentation studies, select the [M+H]⁺ ion (m/z 280.15) as the precursor ion. Use a collision energy of 10-30 eV with argon as the collision gas to generate a product ion spectrum.
Logical Workflow and Fragmentation Pathway Visualization
The following diagrams illustrate the general experimental workflow for LC-MS analysis and the proposed fragmentation pathway of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.
Caption: Experimental workflow for LC-MS analysis.
Caption: Proposed fragmentation of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.
Conclusion
The mass spectrometric analysis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid is characterized by predictable ionization and fragmentation behavior, primarily involving the loss of the Boc protecting group. The provided experimental protocol offers a robust starting point for the reliable identification and characterization of this important non-canonical amino acid. By understanding these principles, researchers and drug development professionals can effectively utilize mass spectrometry as a tool for quality control, metabolic studies, and the structural confirmation of peptides and other molecules incorporating this unique building block.
synthesis route for (S)-3-amino-3-(o-tolyl)propanoic acid building block
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth overview of a viable synthetic route for the chiral building block (S)-3-amino-3-(o-tolyl)propanoic acid. This compound belo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of a viable synthetic route for the chiral building block (S)-3-amino-3-(o-tolyl)propanoic acid. This compound belongs to the class of β-amino acids, which are crucial components in the development of pharmaceuticals, peptidomimetics, and other biologically active molecules. The methodologies presented herein are based on established and robust chemical transformations, with a focus on enzymatic resolution for achieving high enantiopurity.
Introduction
(S)-3-amino-3-(o-tolyl)propanoic acid is a non-proteinogenic β-amino acid characterized by a stereocenter at the C3 position and an ortho-tolyl substituent on the phenyl ring. The precise spatial arrangement of its functional groups makes it a valuable synthon for creating complex molecular architectures with specific biological activities. While direct asymmetric synthesis can be challenging, a highly effective and widely used approach involves the preparation of the racemic mixture followed by enzymatic kinetic resolution. This method offers high enantioselectivity and is amenable to scale-up. A related compound, (2S,3S)-3-Amino-2-hydroxy-3-o-tolyl-propionic acid, has been identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, suggesting potential applications for the title compound in neurobiology.[1]
Synthesis Strategy Overview
The presented synthesis is a two-stage process:
Synthesis of Racemic 3-amino-3-(o-tolyl)propanoic acid: A one-pot synthesis approach is employed for the preparation of the racemic β-amino acid.
Enzymatic Kinetic Resolution: The racemic mixture is then resolved using a lipase-catalyzed enantioselective acylation of its corresponding ester, yielding the desired (S)-enantiomer with high optical purity.
Experimental Protocols
Stage 1: Synthesis of Racemic 3-amino-3-(o-tolyl)propanoic Acid
This stage is based on a general one-pot synthesis method for 3-amino-3-arylpropionic acids.
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-tolualdehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq) in a suitable solvent such as ethanol.
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
Wash the solid with cold ethanol to remove any unreacted starting materials and by-products.
Dry the resulting white solid under vacuum to yield racemic 3-amino-3-(o-tolyl)propanoic acid.
Suspend the racemic 3-amino-3-(o-tolyl)propanoic acid (1.0 eq) in methanol.
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride) and stir the mixture at room temperature or gentle reflux until the starting material is fully consumed (monitored by TLC).
Neutralize the reaction mixture and extract the methyl ester with an organic solvent (e.g., ethyl acetate).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the racemic methyl ester.
Enzymatic Resolution:
Dissolve the racemic methyl 3-amino-3-(o-tolyl)propanoate (1.0 eq) in a suitable organic solvent (e.g., tert-butyl methyl ether).
Add an acyl donor, such as vinyl acetate (2.0 eq).
Add a commercially available lipase, for example, from Candida antarctica (Novozym 435) or Pseudomonas cepacia.[2][3] The optimal enzyme loading should be determined empirically but typically ranges from 10-50% by weight of the substrate.
Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the unreacted ester.
Upon reaching the desired conversion, filter off the enzyme.
Separate the (R)-N-acetylated ester from the unreacted (S)-ester by column chromatography.
Hydrolysis:
Treat the purified (S)-methyl 3-amino-3-(o-tolyl)propanoate with an aqueous base (e.g., lithium hydroxide or sodium hydroxide) in a mixture of THF and water to hydrolyze the ester.
Acidify the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product, (S)-3-amino-3-(o-tolyl)propanoic acid.
Quantitative Data for Enzymatic Resolution (Representative):
Navigating the Synthesis of ortho-tolyl substituted Boc-β-alanine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Executive Summary Direct commercial availability of ortho-tolyl substituted Boc-β-alanine is highly limited to non-existent in standard chemical catalogs. T...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Direct commercial availability of ortho-tolyl substituted Boc-β-alanine is highly limited to non-existent in standard chemical catalogs. This guide provides a comprehensive overview of a feasible synthetic route to obtain this compound, focusing on commercially available precursors and established chemical methodologies. The primary precursor, (R)-3-Amino-3-(o-tolyl)propanoic acid, has been identified as available from specialized suppliers, making the synthesis of the target molecule accessible for research and development purposes. This document outlines the necessary starting materials, a detailed experimental protocol for the final synthesis step, and a clear workflow to guide researchers in its preparation.
Commercial Availability of Key Precursors
While ortho-tolyl substituted Boc-β-alanine is not a stock item, a key precursor, (R)-3-Amino-3-(o-tolyl)propanoic acid , is available from a limited number of suppliers. This availability is crucial as it provides a direct starting point for the synthesis of the desired Boc-protected compound.
Table 1: Commercial Availability of (R)-3-Amino-3-(o-tolyl)propanoic acid
Supplier
Product Name
CAS Number
Purity
Quantity
CP Lab Safety
(R)-3-Amino-3-(o-tolyl)propanoic acid
752198-38-2
98%+
1 gram
Various R&D Suppliers
(R)-3-Amino-3-(o-tolyl)propanoic acid
752198-38-2
min 95%
1 gram
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
For context, the parent compound, Boc-β-alanine , is widely available from numerous commercial suppliers, indicating the maturity of the market for this fundamental building block.
Table 2: Representative Commercial Availability of Boc-β-alanine
Supplier
CAS Number
Purity
Sigma-Aldrich
3303-84-2
≥99.0% (TLC)
BroadPharm
3303-84-2
>95%
ChemPep
3303-84-2
>98%
Ottokemi™
3303-84-2
99%
Proposed Synthetic Route
The most direct pathway to obtain ortho-tolyl substituted Boc-β-alanine is through the Boc-protection of the commercially available (R)-3-Amino-3-(o-tolyl)propanoic acid. This is a standard and high-yielding chemical transformation.
Synthetic Workflow
The proposed synthesis involves a single, well-established step: the protection of the amino group of (R)-3-Amino-3-(o-tolyl)propanoic acid using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Caption: Synthetic workflow for the preparation of ortho-tolyl substituted Boc-β-alanine.
Experimental Protocol: Boc Protection of (R)-3-Amino-3-(o-tolyl)propanoic acid
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
(R)-3-Amino-3-(o-tolyl)propanoic acid
Di-tert-butyl dicarbonate (Boc₂O)
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
Dioxane and Water (or another suitable solvent system like THF)
Hydrochloric acid (HCl) or Citric acid (for workup)
Ethyl acetate (for extraction)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Dissolution: In a round-bottom flask, dissolve (R)-3-Amino-3-(o-tolyl)propanoic acid (1 equivalent) in a 1:1 mixture of dioxane and water.
Basification: Add sodium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until all solids are dissolved.
Addition of Boc₂O: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise at room temperature.
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup:
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O and byproducts.
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with a dilute solution of HCl or citric acid.
A white precipitate of the product should form.
Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude ortho-tolyl substituted Boc-β-alanine can be further purified by recrystallization or column chromatography if necessary.
Conclusion
While ortho-tolyl substituted Boc-β-alanine is not directly available from commercial chemical suppliers, a clear and feasible synthetic route exists starting from the commercially available precursor, (R)-3-Amino-3-(o-tolyl)propanoic acid. The Boc protection of this precursor is a standard, high-yielding reaction, making the target compound readily accessible for research and development activities. This guide provides the necessary information for researchers to source the starting material and successfully synthesize the desired molecule in a laboratory setting.
Exploratory
The Role of the o-Tolyl Group in β-Alanine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract β-Alanine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, ranging from neurotran...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
β-Alanine and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, ranging from neurotransmission to anticancer properties. The strategic incorporation of aryl substituents, such as the o-tolyl group, onto the β-alanine scaffold presents a compelling avenue for modulating pharmacokinetic and pharmacodynamic profiles. This technical guide explores the anticipated role of the o-tolyl group in β-alanine derivatives, drawing upon structure-activity relationship (SAR) principles and data from closely related N-aryl-β-alanine analogs. While direct and extensive research on o-tolyl β-alanine derivatives is not widely published, this document synthesizes available knowledge to provide a predictive framework for their synthesis, biological evaluation, and potential therapeutic applications. We will delve into hypothesized mechanisms of action, potential signaling pathways, and detailed experimental protocols adapted from analogous compounds.
Introduction: The Significance of N-Aryl β-Alanine Derivatives
β-Alanine is a naturally occurring β-amino acid that serves as a crucial building block for various biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications. The introduction of an aryl group at the nitrogen atom (N-aryl substitution) can significantly influence the molecule's properties, including:
Lipophilicity: Affecting membrane permeability and oral bioavailability.
Steric Hindrance: Influencing receptor binding and metabolic stability.
Electronic Effects: Modulating the acidity of the carboxylic acid and the basicity of the nitrogen atom, which can impact receptor interactions.
The o-tolyl group, a methyl-substituted phenyl ring at the ortho position, is a particularly interesting substituent due to its unique steric and electronic characteristics.
The Hypothesized Role of the o-Tolyl Group
Based on general principles of medicinal chemistry and SAR studies of related N-aryl amino acid derivatives, the o-tolyl group in β-alanine derivatives is postulated to play several key roles:
Conformational Restriction: The ortho-methyl group can restrict the rotation around the N-aryl bond. This conformational rigidity can lock the molecule into a specific orientation that may be more favorable for binding to a biological target, potentially increasing potency and selectivity.
Enhanced Lipophilicity: The methyl group increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. This can enhance its ability to cross cell membranes and the blood-brain barrier, which is particularly relevant for targets within the central nervous system.
Steric Shielding: The o-tolyl group can sterically hinder the approach of metabolizing enzymes, potentially increasing the metabolic stability and half-life of the compound.
Receptor Interaction: The methyl group can engage in hydrophobic interactions within the binding pocket of a receptor, contributing to the overall binding affinity.
Potential Biological Targets and Signaling Pathways
β-Alanine is a known agonist for the Mas-related G protein-coupled receptor member D (MrgD), also known as TGR7.[1][2] This receptor is predominantly expressed in small-diameter sensory neurons and is implicated in the modulation of neuropathic pain.[1]
MrgD Receptor Activation Pathway
The activation of the MrgD receptor by β-alanine initiates a downstream signaling cascade. It is known that TGR7 couples with Gq and Gi proteins.[1][2]
Caption: Hypothesized MrgD receptor signaling pathway for o-tolyl-β-alanine derivatives.
The o-tolyl group could influence the binding affinity and efficacy of the β-alanine derivative at the MrgD receptor, potentially leading to a more potent or selective modulation of this pain-related pathway.
Synthesis and Experimental Protocols
General Synthesis Workflow
Caption: General synthetic workflow for N-(o-tolyl)-β-alanine.
Detailed Experimental Protocol (Adapted from similar syntheses)
Synthesis of Methyl N-(o-tolyl)-β-alaninate:
To a solution of o-toluidine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add methyl acrylate (1.1 equivalents).
The reaction mixture is stirred at reflux for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure.
The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired methyl N-(o-tolyl)-β-alaninate.
Synthesis of N-(o-tolyl)-β-alanine:
To a solution of methyl N-(o-tolyl)-β-alaninate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents).
The reaction mixture is stirred at room temperature for 12-24 hours.
After completion of the reaction (monitored by TLC), the THF is removed under reduced pressure.
The aqueous layer is washed with diethyl ether to remove any unreacted starting material.
The aqueous layer is then acidified to pH 3-4 with 1N HCl.
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield N-(o-tolyl)-β-alanine.
Biological Activity Assays
In vitro MrgD Receptor Activation Assay (Calcium Mobilization):
HEK293 cells stably expressing the human MrgD receptor are seeded into 96-well plates.
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
The cells are washed with a buffer solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
The test compounds (o-tolyl-β-alanine derivatives) at various concentrations are added to the wells.
The change in intracellular calcium concentration is measured using a fluorescence plate reader.
The EC50 values are calculated from the dose-response curves.
Quantitative Data from Analogous Compounds
While specific quantitative data for o-tolyl-β-alanine derivatives are not available, data from related N-aryl-β-alanine derivatives can provide insights into the expected activity range. For instance, studies on N-acyl-β-alanine amides have shown that aryl substitutions are crucial for antiproliferative activity.
Compound Class
Biological Activity
Key Findings
N-acyl-β-alanine amides
Antiproliferative
The N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety was found to be essential for activity.[3]
N-(4-iodophenyl)-β-alanine derivatives
Predicted Biological Activities (in silico)
PASS (Prediction of Activity Spectra for Substances) predicted various biological activities, though in vitro antibacterial and antifungal tests were negative.[4]
N-aryl-β-alanine derivatives
Anticancer (in vitro)
Certain derivatives demonstrated selective cytotoxicity against triple-negative breast cancer and glioblastoma cell lines.[5]
Structure-Activity Relationship (SAR) Insights
Based on the available information for related compounds, a preliminary SAR can be proposed for N-aryl-β-alanine derivatives:
Aromatic Substitution: The nature and position of substituents on the aryl ring significantly impact biological activity. Electron-withdrawing or lipophilic groups can enhance activity depending on the target.
Amide vs. Carboxylic Acid: The presence of a free carboxylic acid is likely important for interaction with receptors that recognize amino acids, such as MrgD. Amide derivatives may have different target profiles, such as antiproliferative activity.
Stereochemistry: For chiral β-alanine derivatives, the stereochemistry at the β-position can be critical for receptor recognition and biological activity.
Conclusion and Future Directions
The incorporation of an o-tolyl group into the β-alanine scaffold represents a promising strategy for the development of novel therapeutic agents. The unique steric and electronic properties of the o-tolyl group are expected to confer favorable pharmacokinetic and pharmacodynamic characteristics, potentially leading to potent and selective modulators of targets such as the MrgD receptor.
Future research should focus on the synthesis and comprehensive biological evaluation of a series of o-tolyl-β-alanine derivatives. Key areas of investigation should include:
In vitro and in vivo pharmacological profiling: To determine the potency, efficacy, and selectivity of these compounds at the MrgD receptor and other potential targets.
Pharmacokinetic studies: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the derivatives.
Exploration of therapeutic potential: To investigate the efficacy of these compounds in relevant disease models, particularly for neuropathic pain.
By systematically exploring the SAR of o-tolyl-β-alanine derivatives, it will be possible to design and develop novel drug candidates with improved therapeutic profiles.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Coupling of Boc-(S)-3-(o-tolyl)-β-alanine
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of thera...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including enhancing potency, improving metabolic stability, and conferring resistance to enzymatic degradation.[1] Boc-(S)-3-(o-tolyl)-β-alanine is a sterically hindered β-amino acid whose ortho-methyl group on the phenyl ring presents significant challenges to standard Solid-Phase Peptide Synthesis (SPPS) coupling protocols. This steric hindrance can lead to incomplete acylation reactions, resulting in deletion sequences and decreased overall yield and purity of the target peptide.[2]
These application notes provide a detailed protocol for the efficient incorporation of Boc-(S)-3-(o-tolyl)-β-alanine into a growing peptide chain on a solid support using a Boc/Bzl protection strategy. The protocol emphasizes the use of potent activating agents and a double coupling strategy to overcome the steric challenges and ensure high coupling efficiency.
Data Presentation
The successful incorporation of sterically hindered amino acids is highly dependent on the chosen coupling strategy. The following table summarizes representative quantitative data for different coupling protocols. Due to the limited availability of specific data for Boc-(S)-3-(o-tolyl)-β-alanine, these values are based on typical outcomes for other sterically hindered amino acids and should be considered as a guideline for optimization.
Coupling Protocol
Coupling Reagent/Base
Reaction Time
Typical Coupling Efficiency (%)
Crude Peptide Purity (%)
Overall Yield (%)
Standard Single Coupling
DIC/HOBt
2 - 4 hours
85 - 95
60 - 75
40 - 55
Standard Single Coupling
HBTU/DIEA
1 - 2 hours
90 - 98
70 - 85
50 - 65
Double Coupling
HBTU/DIEA
2 x 1 hour
>99
>90
>70
Double Coupling
HATU/DIEA
2 x 45 min
>99.5
>95
>75
Note: Data is representative and can vary based on the peptide sequence, resin, and specific reaction conditions. Coupling efficiency is often monitored qualitatively by the Kaiser test or quantitatively by HPLC analysis of a cleaved resin sample.[3][4]
Experimental Protocols
This section provides detailed methodologies for the manual Boc-SPPS of a peptide containing Boc-(S)-3-(o-tolyl)-β-alanine.
This protocol outlines the essential steps for one cycle of amino acid addition in Boc-SPPS.[6][7]
1. Resin Swelling:
a. Place the desired amount of resin in the reaction vessel.
b. Add DCM to the resin and allow it to swell for at least 30 minutes with gentle agitation.
c. Drain the DCM.
2. N-α-Boc Deprotection:
a. Add a solution of 50% TFA in DCM to the resin.
b. Agitate the mixture for 2 minutes, then drain.
c. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
d. Drain the TFA solution and wash the resin thoroughly with DCM (3-5 times).[8]
3. Neutralization:
a. Wash the resin with DCM (2 times).
b. Add a solution of 10% DIEA in DCM to the resin and agitate for 5-10 minutes. Repeat this step once.
c. Wash the resin thoroughly with DCM (3-5 times) to remove excess base.[6]
4. Coupling of Boc-(S)-3-(o-tolyl)-β-alanine (Standard Protocol):
a. In a separate vial, dissolve Boc-(S)-3-(o-tolyl)-β-alanine (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
b. Add the amino acid/HOBt solution to the neutralized resin.
c. Add DIC (3 equivalents) to the reaction vessel.
d. Agitate the mixture at room temperature for 2-4 hours.
e. Monitor the reaction completion using the Kaiser test. If the test is positive (blue beads), proceed to the double coupling protocol.
f. After a negative Kaiser test, wash the resin with DMF (3 times) and DCM (3 times).
Protocol 2: Double Coupling for Sterically Hindered Residues
This protocol is recommended for the efficient incorporation of Boc-(S)-3-(o-tolyl)-β-alanine to minimize deletion sequences.[9]
1. First Coupling:
a. Follow steps 1-3 of the Standard Boc-SPPS Cycle.
b. In a separate vial, pre-activate Boc-(S)-3-(o-tolyl)-β-alanine (3 equivalents) with HBTU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.
c. Add the activated amino acid solution to the neutralized resin.
d. Agitate for 1-2 hours at room temperature.
e. Wash the resin with DMF (3 times).
2. Second Coupling:
a. Repeat the pre-activation and coupling steps (1b-1d) with a fresh solution of activated Boc-(S)-3-(o-tolyl)-β-alanine.
b. Agitate for another 1-2 hours.
c. Perform a Kaiser test to confirm the absence of free amines. If the test is still positive, a capping step with acetic anhydride may be necessary.
d. Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
Protocol 3: Peptide Cleavage and Purification
1. Final Deprotection and Washing:
a. After the final coupling cycle, perform the N-α-Boc deprotection as described in Protocol 1, step 2.
b. Wash the peptide-resin extensively with DCM and dry under vacuum.
2. Cleavage from Resin:
a. Add the cleavage cocktail (e.g., Reagent K) to the dried peptide-resin (approximately 10 mL per gram of resin).[5]
b. Agitate the mixture at room temperature for 2-4 hours.
c. Filter the resin and collect the filtrate containing the cleaved peptide.
3. Peptide Precipitation and Purification:
a. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
b. Centrifuge the mixture to pellet the peptide.
c. Decant the ether and wash the peptide pellet with cold ether multiple times.
d. Dry the crude peptide under vacuum.
e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[10]
f. Characterize the purified peptide by mass spectrometry to confirm its identity.
Mandatory Visualization
Caption: Workflow for the double coupling of Boc-(S)-3-(o-tolyl)-β-alanine in SPPS.
Troubleshooting
Problem
Possible Cause
Solution
Positive Kaiser test after double coupling
Extreme steric hindrance; On-resin aggregation.
- Extend coupling times. - Increase temperature to 30-40°C. - Switch to a more potent coupling reagent like HATU. - Use a solvent mixture with better solvating properties (e.g., DMF/NMP). - Perform a capping step to block unreacted amines.
Low crude peptide purity
Incomplete deprotection or coupling; Side reactions during synthesis or cleavage.
- Ensure complete Boc deprotection before coupling. - Optimize coupling times for all amino acids in the sequence. - Use appropriate scavengers in the cleavage cocktail to prevent side reactions.[6]
Low final peptide yield
Cumulative incomplete couplings; Peptide loss during precipitation and purification.
- Employ the double coupling strategy for all sterically hindered residues. - Optimize precipitation and washing steps to minimize loss of peptide.
Racemization
Over-activation of the amino acid.
- Avoid prolonged pre-activation times. - Consider using DIC/HOBt which is known to cause less racemization, although it is a slower coupling agent.[11]
Application Notes and Protocols for the Use of (S)-Boc-3-(o-tolyl)-β-alanine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction (S)-Boc-3-(o-tolyl)-β-alanine is a specialized amino acid derivative used in peptide synthesis to introduce unique structural and conformationa...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Boc-3-(o-tolyl)-β-alanine is a specialized amino acid derivative used in peptide synthesis to introduce unique structural and conformational properties into peptides. The incorporation of β-amino acids, such as this o-tolyl variant, can lead to peptides with increased stability against enzymatic degradation and the ability to form novel secondary structures. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom allows for its use in standard solid-phase peptide synthesis (SPPS) protocols. These application notes provide detailed protocols for the incorporation of (S)-Boc-3-(o-tolyl)-β-alanine into peptide chains using Boc-SPPS methodology.
Properties of (S)-Boc-3-(o-tolyl)-β-alanine
While specific experimental data for (S)-Boc-3-(o-tolyl)-β-alanine is not widely available, its basic properties can be estimated based on its structure.
Property
Value (Estimated)
Molecular Formula
C₁₅H₂₁NO₄
Molecular Weight
279.33 g/mol
Appearance
White to off-white solid
Solubility
Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.
Application Notes
The introduction of (S)-3-(o-tolyl)-β-alanine into a peptide sequence can significantly influence its biological activity and pharmacokinetic properties. The o-tolyl group introduces steric bulk, which can affect peptide folding and receptor binding. Peptides containing β-amino acids are known to exhibit enhanced resistance to proteolysis, a desirable characteristic for therapeutic peptides.
Potential applications for peptides containing (S)-3-(o-tolyl)-β-alanine include:
Development of enzyme inhibitors: The unique conformation may allow for specific binding to enzyme active sites.
Creation of novel peptide therapeutics: Enhanced stability can lead to longer in vivo half-lives.
Probing protein-protein interactions: The modified amino acid can serve as a tool to understand the structural requirements for binding.
Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures. Due to the steric hindrance of the o-tolyl group, optimization of coupling times and reagents may be necessary.
Resin Preparation and Swelling
Place the desired amount of a suitable resin (e.g., Merrifield or PAM resin) in a reaction vessel.
Wash the resin with dichloromethane (DCM) three times.
Swell the resin in DCM for at least 30 minutes.
First Amino Acid Coupling (if C-terminal is not (S)-3-(o-tolyl)-β-alanine)
Follow standard protocols for coupling the first Boc-protected amino acid to the resin.
General Cycle for Peptide Elongation
This cycle is repeated for each amino acid to be added to the peptide chain.
Wash the resin-bound peptide with DCM (3x).
Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.
Agitate for 20-30 minutes at room temperature.
Drain the TFA solution and wash the resin with DCM (3x).
Wash with isopropanol (IPA) (2x) to shrink the resin and help remove residual TFA.
Wash with DCM (3x).
Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.
Agitate for 10 minutes at room temperature. Repeat.
Wash the resin with DCM (5x) to remove excess base.
Due to the steric hindrance of the o-tolyl group, a more potent coupling reagent and potentially longer coupling times are recommended.
Method A: HBTU/HOBt Activation
In a separate vial, dissolve (S)-Boc-3-(o-tolyl)-β-alanine (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in N,N-dimethylformamide (DMF).
Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes.
Add the activated amino acid solution to the neutralized resin.
Agitate for 2-4 hours at room temperature.
Perform a ninhydrin test to check for complete coupling. If the test is positive, repeat the coupling step.
Method B: DIC/HOBt Activation
In a separate vial, dissolve (S)-Boc-3-(o-tolyl)-β-alanine (3 equivalents) and HOBt (3 equivalents) in DMF.
Add DIC (3 equivalents) and allow to pre-activate for 10-15 minutes.
Add the activated amino acid solution to the neutralized resin.
Agitate for 2-4 hours at room temperature.
Perform a ninhydrin test. If incomplete, repeat the coupling.
After successful coupling, wash the resin with DCM (3x) and IPA (1x) and then DCM (3x) to prepare for the next cycle.
Cleavage and Deprotection
Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.
Treat the resin with a cleavage cocktail, typically containing a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). The exact composition of the cocktail will depend on the other amino acids in the sequence and their side-chain protecting groups. A common "low-high" HF cleavage procedure is often used with Boc-SPPS.
After cleavage, precipitate the peptide in cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
Dry the crude peptide under vacuum.
Purification and Analysis
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Analyze the purified peptide by mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following tables provide representative data for standard Boc-SPPS. Note that these are general values and the specific results for peptides containing (S)-Boc-3-(o-tolyl)-β-alanine may vary.
Table 1: Reagents for Boc-SPPS Cycle (0.1 mmol scale)
Step
Reagent
Volume/Amount
Reaction Time
Deprotection
50% TFA in DCM
2 mL
20-30 min
Neutralization
10% DIEA in DCM
2 x 2 mL
2 x 10 min
Coupling
Boc-Amino Acid
0.3 mmol (3 eq)
-
HBTU
0.29 mmol (2.9 eq)
2-4 hours
HOBt
0.3 mmol (3 eq)
-
DIEA
0.6 mmol (6 eq)
-
DMF
~2 mL
-
Table 2: Common Coupling Reagents and Conditions
Coupling Reagent
Activation Additive
Base (eq)
Typical Coupling Time
Notes
HBTU
HOBt
DIEA (2-3)
1-2 hours
Standard, efficient coupling.
DIC
HOBt
-
1-2 hours
In situ activation.
PyBOP
-
DIEA (2-3)
1-2 hours
Good for hindered couplings.
HATU
-
DIEA (2-3)
30-60 min
Highly efficient, good for hindered couplings.
Visualizations
Caption: Boc-SPPS workflow for peptide synthesis.
Caption: Amino acid activation and coupling pathway.
Method
Application Notes and Protocols: TFA Deprotection of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in synthetic organic chemistry, particularly in peptide synthesis and the development of pharmaceutical agents, prized for its stability across a range of chemical conditions and its facile removal under acidic conditions. Trifluoroacetic acid (TFA) is the reagent of choice for the cleavage of the Boc protecting group. This document provides detailed application notes and protocols for the TFA-mediated deprotection of (S)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid to yield (S)-3-amino-3-(o-tolyl)propanoic acid.
The deprotection proceeds via an acid-catalyzed mechanism where the Boc group is protonated by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to afford the free amine, which is subsequently protonated by the excess TFA to form the trifluoroacetate salt.[1][2]
Data Presentation
Reaction Parameters and Expected Outcomes
The following table summarizes typical reaction conditions and expected outcomes for the TFA deprotection of (S)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. These are representative values and may require optimization for specific experimental setups.
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Rotary evaporator
Protocol 1: Deprotection using TFA in DCM
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.5 M.
Addition of TFA: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Alternatively, a pre-made solution of 25-50% TFA in DCM can be used.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up and Isolation:
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
The resulting residue can be triturated with cold diethyl ether to precipitate the TFA salt of the product.
Filter the precipitate, wash with a small amount of cold diethyl ether, and dry under vacuum to obtain (S)-3-amino-3-(o-tolyl)propanoic acid trifluoroacetate salt.
Protocol 2: Neutralization to the Free Amine
Initial Deprotection: Follow steps 1-3 of Protocol 1.
Solvent Removal: Concentrate the reaction mixture under reduced pressure.
Aqueous Work-up: Dissolve the residue in ethyl acetate or DCM. Carefully wash the organic layer with a saturated aqueous solution of NaHCO3 until gas evolution ceases. Caution: Significant CO2 evolution can cause pressure build-up.
Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to yield the free amine, (S)-3-amino-3-(o-tolyl)propanoic acid.
Visualizations
Caption: Experimental workflow for TFA deprotection.
Caption: Mechanism of TFA-mediated Boc deprotection.
Safety Precautions
Trifluoroacetic acid is a strong, corrosive acid. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek immediate medical attention. Neutralize TFA waste with a suitable base before disposal, following institutional safety guidelines.
Application Notes and Protocols: Conditions for Boc Removal from N-Boc-(S)-3-(2-methylphenyl)-β-alanine
For Researchers, Scientists, and Drug Development Professionals Introduction The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical intermediates. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the deprotection of N-Boc-(S)-3-(2-methylphenyl)-β-alanine to yield (S)-3-amino-3-(2-methylphenyl)-propanoic acid, a chiral β-amino acid derivative of interest in medicinal chemistry.
The selection of the appropriate deprotection method is crucial to ensure high yield and purity of the final product, while minimizing side reactions. The most common methods for Boc removal involve the use of strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl). Milder acidic conditions using reagents like p-toluenesulfonic acid (p-TsOH) can also be employed, offering an alternative for substrates sensitive to harsh acidic environments.
Deprotection Strategies and Data Presentation
The removal of the Boc group from N-Boc-(S)-3-(2-methylphenyl)-β-alanine is typically achieved through acid-catalyzed cleavage of the carbamate bond. The general mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to afford the free amine.
While specific quantitative data for the deprotection of N-Boc-(S)-3-(2-methylphenyl)-β-alanine is not extensively reported in publicly available literature, the following table summarizes typical conditions and outcomes for the deprotection of structurally similar Boc-protected amino acids. This data provides a strong basis for selecting and optimizing the deprotection of the target compound.
A very common and rapid method. Excess TFA is typically removed by rotary evaporation.[1]
4M Hydrogen Chloride (HCl) in 1,4-Dioxane
1,4-Dioxane
Room Temp.
30 min - 1 h
~95
An effective method that often provides the product as the hydrochloride salt, which can be advantageous for purification and stability.[2][3]
p-Toluenesulfonic Acid (p-TsOH) monohydrate
Dichloromethane (DCM) or Solvent-free (mechanochemical)
Room Temp.
10 min - 2 h
>98
A milder alternative to TFA and HCl, suitable for acid-sensitive substrates. The mechanochemical approach is a green chemistry alternative.[4][5]
Experimental Protocols
Below are detailed protocols for the three main methods of Boc deprotection. Researchers should monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time for their specific setup.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and highly efficient method for Boc removal.
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath (optional)
Rotary evaporator
Separatory funnel
Procedure:
Dissolve N-Boc-(S)-3-(2-methylphenyl)-β-alanine (1 equivalent) in anhydrous DCM (approx. 0.1-0.2 M concentration) in a round-bottom flask.
Stir the solution at room temperature. For substrates with other acid-sensitive groups, the reaction can be cooled to 0 °C in an ice bath before the addition of TFA.
Slowly add TFA (10-20 equivalents, often used as a 1:1 mixture with DCM) to the stirred solution.
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.
To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.
Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
Filter the drying agent and concentrate the filtrate under reduced pressure to yield (S)-3-amino-3-(2-methylphenyl)-propanoic acid.
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is a common alternative to TFA and yields the amine hydrochloride salt.
Materials:
N-Boc-(S)-3-(2-methylphenyl)-β-alanine
4M solution of HCl in 1,4-dioxane
1,4-Dioxane, anhydrous
Diethyl ether
Round-bottom flask
Magnetic stirrer and stir bar
Apparatus for filtration (e.g., Büchner funnel)
Procedure:
Dissolve N-Boc-(S)-3-(2-methylphenyl)-β-alanine (1 equivalent) in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).
Stir the mixture at room temperature for 30 minutes to 2 hours. The deprotected product may precipitate as the hydrochloride salt. Monitor the reaction by TLC.
Upon completion, if a precipitate has formed, it can be collected by filtration. If the product remains in solution, the solvent is removed under reduced pressure.
The resulting residue can be triturated with diethyl ether to induce precipitation of the hydrochloride salt.
Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield (S)-3-amino-3-(2-methylphenyl)-propanoic acid hydrochloride.
Protocol 3: Deprotection using p-Toluenesulfonic Acid (p-TsOH)
This protocol offers a milder acidic condition for Boc removal.
Application Notes and Protocols: Incorporation of o-Tolyl-β-Alanine into Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals Introduction Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are designed to overcome the inherent...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidomimetics are a class of compounds that mimic the structure and function of natural peptides. They are designed to overcome the inherent limitations of peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids, particularly β-amino acids, is a powerful strategy in the design of novel peptidomimetics. β-amino acids, having an additional carbon atom in their backbone compared to α-amino acids, can induce unique conformational constraints and provide enhanced resistance to enzymatic degradation.[1][2]
This document provides detailed application notes and protocols for the incorporation of a specific unnatural β-amino acid, o-tolyl-β-alanine, into peptidomimetic structures. The presence of the o-tolyl group introduces steric bulk and hydrophobicity, which can be exploited to modulate the pharmacological properties of the resulting peptidomimetic, such as receptor binding affinity and selectivity. These guidelines cover the synthesis of the Fmoc-protected o-tolyl-β-alanine monomer and its subsequent incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).
Synthesis of Fmoc-o-tolyl-β-alanine-OH Monomer
The synthesis of the chiral Fmoc-protected o-tolyl-β-alanine monomer is a crucial first step. A plausible and efficient method is via an asymmetric Mannich reaction, followed by protecting group manipulations.
Caption: Synthetic workflow for Fmoc-o-tolyl-β-alanine-OH.
Experimental Protocol: Synthesis of Fmoc-o-tolyl-β-alanine-OH
Step 1: Imine Formation
Dissolve o-tolualdehyde (1.0 eq) and p-anisidine (1.0 eq) in toluene.
Add magnesium sulfate (MgSO₄) as a drying agent.
Reflux the mixture for 4-6 hours until water formation ceases (Dean-Stark trap).
Remove the solvent under reduced pressure to obtain the crude N-PMP-o-tolyl-imine, which can be used in the next step without further purification.
Step 2: Asymmetric Mannich Reaction
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral catalyst (e.g., a thiourea-based catalyst, 0.1 eq) in a suitable solvent like dichloromethane (DCM).
Cool the solution to the recommended temperature for the catalyst (e.g., -78 °C).
Add the N-PMP-o-tolyl-imine (1.0 eq) from Step 1.
Slowly add the ketene silyl acetal (1.2 eq).
Stir the reaction mixture at this temperature for the time specified in the catalyst literature (typically 12-24 hours).
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
Purify the resulting β-amino ester by flash column chromatography.
Step 3: PMP Deprotection
Dissolve the purified β-amino ester (1.0 eq) in a mixture of acetonitrile and water (3:1).
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The crude free amine ester is used directly in the next step.
Step 4: Fmoc Protection
Dissolve the crude free amine ester (1.0 eq) in a mixture of 1,4-dioxane and water (1:1).
Add sodium bicarbonate (NaHCO₃) (2.0 eq).
Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise.
Stir the mixture at room temperature overnight.
Acidify the reaction mixture to pH 2-3 with 1M HCl.
Extract the product with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to obtain the Fmoc-protected ester.
Step 5: Ester Hydrolysis
Dissolve the Fmoc-protected ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
Cool to 0 °C and add lithium hydroxide (LiOH) (1.5 eq).
Stir at room temperature and monitor the reaction by TLC until completion (2-4 hours).
Acidify with 1M HCl to pH 2-3.
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the final product, Fmoc-o-tolyl-β-alanine-OH.
Incorporation of Fmoc-o-tolyl-β-alanine-OH into Peptides via SPPS
The synthesized monomer can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols. Due to the steric hindrance of the o-tolyl group, optimized coupling conditions may be required.
Caption: SPPS cycle for incorporating Fmoc-o-tolyl-β-alanine.
Experimental Protocol: SPPS of a Peptidomimetic containing o-Tolyl-β-Alanine
This protocol assumes a standard Fmoc/tBu strategy on a Rink Amide resin for a C-terminally amidated peptide.
1. Resin Preparation:
Swell the Rink Amide resin (e.g., 0.5 mmol/g loading) in dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
Perform the initial Fmoc deprotection with 20% piperidine in DMF (2 x 10 min).
Wash the resin thoroughly with DMF (3x) and DCM (3x).
2. Coupling of Fmoc-o-tolyl-β-alanine-OH:
In a separate vial, dissolve Fmoc-o-tolyl-β-alanine-OH (4 eq), HATU (3.9 eq), and DIPEA (8 eq) in DMF.
Allow the mixture to pre-activate for 5 minutes.
Add the activated amino acid solution to the resin.
Agitate the reaction vessel for 2-4 hours at room temperature. A longer coupling time is recommended due to potential steric hindrance.
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
3. Capping (Optional but Recommended):
If the coupling is incomplete after repeated attempts, cap the unreacted amines using a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 15 minutes.
Wash the resin with DMF (3x) and DCM (3x).
4. Fmoc Deprotection:
Add 20% piperidine in DMF to the resin and agitate for 10 minutes.
Drain and repeat the piperidine treatment for another 10 minutes.
Wash the resin with DMF (5x) and DCM (3x).
5. Chain Elongation:
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
6. Cleavage and Deprotection:
After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
Filter the resin and collect the filtrate.
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
Dry the crude peptide pellet under vacuum.
7. Purification and Characterization:
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA).
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterize the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical HPLC to confirm its identity and purity.
Data Presentation
The following tables present representative data for the synthesis and biological evaluation of peptidomimetics containing o-tolyl-β-alanine.
Table 1: Representative Synthesis and Purification Data for a Model Heptapeptide
Peptide Sequence
Theoretical Mass (Da)
Crude Yield (%)
Crude Purity (%)
Purified Yield (%)
Final Purity (%)
Ac-Ala-Phe-Gly-(o-tolyl-β-Ala)-Leu-Ile-Val-NH₂
859.1
75
68
25
>98
Ac-Ala-Phe-Gly-Ala-Leu-Ile-Val-NH₂ (Control)
787.0
82
85
35
>99
Data are representative and may vary based on the specific sequence and synthesis conditions.
Table 2: Representative Biological Activity Data for a Series of Peptidomimetics Targeting a G-Protein Coupled Receptor (GPCR)
Compound ID
Sequence
IC₅₀ (nM)
P-1 (Lead Peptide)
Ac-Arg-Gly-Asp-Phe-NH₂
150.5
P-2
Ac-Arg-Gly-(o-tolyl-β-Ala)-Phe-NH₂
25.2
P-3
Ac-Arg-(o-tolyl-β-Ala)-Asp-Phe-NH₂
350.8
P-4
Ac-(o-tolyl-β-Ala)-Gly-Asp-Phe-NH₂
>1000
Data are hypothetical and for illustrative purposes to show the effect of positional scanning with o-tolyl-β-alanine.
Conclusion
The incorporation of o-tolyl-β-alanine into peptidomimetics offers a promising avenue for the development of novel therapeutics with potentially enhanced stability and biological activity. The protocols outlined in this document provide a comprehensive guide for the synthesis of the requisite monomer and its integration into peptide chains using established SPPS methodologies. The provided data tables serve as a template for the presentation of synthetic outcomes and biological evaluation results. Researchers can adapt these methods to their specific peptidomimetic targets to explore the structure-activity relationships conferred by this unique building block.
Application Notes and Protocols: Boc-Protected β-Amino Acids in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of β-amino acids into peptides and other molecular scaffolds represents a powerful strategy in modern drug discovery. The use...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of β-amino acids into peptides and other molecular scaffolds represents a powerful strategy in modern drug discovery. The use of the tert-butyloxycarbonyl (Boc) protecting group for the β-amino moiety is a cornerstone of this approach, enabling the synthesis of complex and biologically active molecules. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone, a seemingly minor alteration that imparts profound and advantageous changes in their conformational preferences and proteolytic stability.[1][2][3] This modification allows for the creation of peptidomimetics, such as β-peptides and α/β-peptides, that can adopt stable secondary structures, including helices and turns, which are crucial for mimicking the bioactive conformations of natural peptides.[4][5]
One of the most significant advantages of incorporating β-amino acids is the enhanced resistance of the resulting peptides to enzymatic degradation by proteases.[4] This increased stability translates to longer plasma half-lives and improved pharmacokinetic profiles, critical attributes for the development of effective therapeutics. The applications of Boc-protected β-amino acids are diverse, ranging from the development of potent antimicrobial agents and anticancer therapeutics that inhibit protein-protein interactions to the synthesis of β-lactam antibiotics.[2][6][7] This document provides a detailed overview of the applications of Boc-protected β-amino acids in drug discovery, complete with quantitative data, detailed experimental protocols, and visual workflows to guide researchers in this exciting field.
Applications in Drug Discovery
The unique structural and stability properties of β-amino acid-containing peptides have led to their exploration in a variety of therapeutic areas.
Antimicrobial Peptides: By mimicking the amphipathic structures of natural antimicrobial peptides, β-peptides can selectively disrupt bacterial cell membranes, offering a promising avenue to combat antibiotic-resistant pathogens.[2]
Inhibition of Protein-Protein Interactions (PPIs): The stable and predictable secondary structures of β-peptides make them ideal scaffolds for designing inhibitors of PPIs, which are implicated in numerous diseases, including cancer. A notable example is the inhibition of the p53-hDM2 interaction, a key target in oncology.[4][5][7]
Anticancer Agents: Beyond PPI inhibition, β-peptides have been investigated for their direct cytotoxic effects against cancer cells and for their ability to interfere with angiogenesis.[2][4]
GPCR Ligands: The conformational constraints imposed by β-amino acids allow for the design of potent and selective agonists or antagonists for G-protein-coupled receptors (GPCRs).[2][3]
β-Lactam Synthesis: Boc-protected β-amino acids are valuable precursors for the synthesis of β-lactams, a critical class of antibiotics. The stereochemistry of the β-amino acid directly influences the stereochemistry of the resulting β-lactam ring.[6][8]
Data Presentation
Inhibition of the p53-hDM2 Interaction by β-Peptides
The interaction between the tumor suppressor protein p53 and its negative regulator, human double minute 2 (hDM2), is a prime target for cancer therapy. β-peptides have been designed to mimic the α-helical region of p53 that binds to hDM2, thereby disrupting this interaction and reactivating p53's tumor-suppressing functions. The following table summarizes the binding affinities and inhibitory concentrations of several β-peptide inhibitors.
Synthesis Yields for Boc-Protected β-Lactam Precursors
The synthesis of β-lactams often involves the cyclization of Boc-protected β-amino acids. The yields of these reactions are crucial for the efficient production of these important pharmaceutical scaffolds.
Protocol 1: Synthesis of a Boc-Protected β-Amino Acid
This protocol describes a general method for the synthesis of an N-Boc-protected β-amino acid from a corresponding α-amino acid, which can be adapted based on the specific side chain. A common route involves the Arndt-Eistert homologation, though safer alternatives are now available.[14]
Materials:
Boc-protected α-amino acid
Ethyl chloroformate
Triethylamine (TEA)
Diazomethane (or a safer alternative like trimethylsilyldiazomethane)
Silver benzoate
Dioxane, Water, Diethyl ether
Sodium bicarbonate solution
Sodium sulfate
Hydrochloric acid (HCl)
Procedure:
Activation of the α-amino acid: Dissolve the Boc-protected α-amino acid (1 eq) in anhydrous THF. Cool the solution to -15°C. Add triethylamine (1.1 eq) followed by the dropwise addition of ethyl chloroformate (1.1 eq). Stir the reaction mixture at -15°C for 30 minutes.
Formation of the diazoketone: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Add the filtrate to a solution of diazomethane in diethyl ether at 0°C. Allow the reaction to warm to room temperature and stir overnight.
Wolff rearrangement: Remove the solvent under reduced pressure. Dissolve the crude diazoketone in a mixture of dioxane and water. Add silver benzoate (0.1 eq) and heat the mixture to 50-60°C until nitrogen evolution ceases.
Work-up and purification: Cool the reaction mixture and dilute with water. Extract the aqueous layer with diethyl ether to remove non-acidic byproducts. Acidify the aqueous layer with 1 M HCl to pH 2-3. Extract the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Boc-protected β-amino acid. The product can be further purified by chromatography if necessary.
Protocol 2: Boc-Solid Phase Peptide Synthesis (SPPS) of a β-Peptide
This protocol outlines the manual synthesis of a β-peptide on a solid support using Boc chemistry.
Materials:
Merrifield or PAM resin
Boc-protected β-amino acids
Dichloromethane (DCM)
N,N-Dimethylformamide (DMF)
Trifluoroacetic acid (TFA)
Diisopropylethylamine (DIEA)
Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
Scavengers (e.g., anisole, thioanisole) for cleavage
Anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) for cleavage
Procedure:
Resin Preparation: Swell the resin in DCM for 1-2 hours in a reaction vessel.
First Amino Acid Coupling:
Couple the first C-terminal Boc-protected β-amino acid to the resin using standard procedures (e.g., cesium salt method for Merrifield resin).
Peptide Chain Elongation Cycle:
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc group.[2] Wash the resin thoroughly with DCM and then DMF.
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin by washing with a 10% solution of DIEA in DCM.[15] Wash again with DCM and DMF.
Coupling: Dissolve the next Boc-protected β-amino acid (3-4 equivalents) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF. Add DIEA (6-8 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and agitate for 1-2 hours. Monitor the coupling reaction using a ninhydrin (Kaiser) test. A negative test indicates complete coupling.
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Repeat the deprotection, neutralization, and coupling steps for each subsequent β-amino acid in the sequence.
Cleavage and Deprotection:
After the final coupling and deprotection step, dry the peptide-resin.
Treat the peptide-resin with a cleavage cocktail, typically anhydrous HF or TFMSA, containing scavengers to protect sensitive side chains.[16] This step removes the side-chain protecting groups and cleaves the peptide from the resin.
Peptide Precipitation and Purification:
Precipitate the cleaved peptide in cold diethyl ether.
Collect the crude peptide by centrifugation or filtration.
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[17][18]
Characterize the purified peptide by mass spectrometry.
Visualizations
Signaling Pathway: Inhibition of the p53-hDM2 Interaction
Caption: Inhibition of the p53-hDM2 interaction by a β-peptide inhibitor, leading to p53 stabilization.
Experimental Workflow: Boc-SPPS of a β-Peptide
Caption: A typical workflow for the solid-phase synthesis of a β-peptide using Boc chemistry.
Logical Relationship: β-Amino Acid Applications in Drug Discovery
Caption: Key applications of Boc-protected β-amino acids in the development of therapeutic agents.
Application Notes and Protocols for Solid-Phase Peptide Synthesis with Unnatural Amino Acids
For Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids (UAAs) into peptides represents a powerful strategy in modern drug discovery and chemical biology. By moving beyo...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides represents a powerful strategy in modern drug discovery and chemical biology. By moving beyond the canonical 20 proteinogenic amino acids, researchers can design peptides with enhanced therapeutic properties, including increased stability, improved potency, and novel functionalities. Solid-phase peptide synthesis (SPPS) is the cornerstone technique that enables the precise, stepwise assembly of these custom peptides.
This document provides detailed application notes and experimental protocols for the successful solid-phase synthesis of peptides containing a variety of unnatural amino acids. It addresses the common challenges encountered and offers strategies to overcome them, supported by quantitative data and detailed methodologies.
Core Principles of SPPS for Unnatural Amino Acids
The fundamental workflow of SPPS for incorporating unnatural amino acids follows the same iterative cycle as for natural amino acids: anchoring the C-terminal amino acid to a solid support, deprotection of the Nα-amino group, coupling of the next amino acid, and washing to remove excess reagents and byproducts.[1] However, the unique structures of unnatural amino acids often present specific challenges that necessitate modifications to standard protocols.
Key considerations include:
Steric Hindrance: Bulky side chains or α,α-disubstituted unnatural amino acids can impede coupling reactions, requiring the use of more potent coupling reagents or extended reaction times.
Electronic Effects: The electronic properties of the UAA side chain can influence the reactivity of the α-amino and carboxyl groups.
Side-Chain Reactivity: The functional groups on the UAA side chain may require specific protecting groups that are orthogonal to the main chain protecting groups (e.g., Fmoc/tBu strategy).
Peptide Aggregation: The incorporation of hydrophobic or β-branched UAAs can promote the aggregation of the growing peptide chain on the solid support, leading to incomplete reactions.
Quantitative Data on SPPS with Unnatural Amino Acids
The success of incorporating unnatural amino acids can be quantified by measuring coupling efficiency, overall peptide yield, and final purity. The following tables summarize representative data for different classes of unnatural amino acids and coupling conditions.
Table 2: Comparison of Common Coupling Reagents for Unnatural Amino Acid Incorporation.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides containing unnatural amino acids using the Fmoc/tBu strategy.
Protocol 1: General Fmoc-SPPS Cycle for Unnatural Amino Acid Incorporation
This protocol outlines a single coupling cycle and can be repeated for each amino acid in the sequence.
1. Resin Swelling:
a. Place the appropriate amount of resin (e.g., Rink Amide resin for C-terminal amides, 0.1-0.5 mmol/g loading) in a reaction vessel.
b. Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
c. Drain the DMF.
2. Fmoc Deprotection:
a. Add a 20% solution of piperidine in DMF to the resin.
b. Agitate the mixture for 5 minutes.
c. Drain the solution.
d. Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15-20 minutes.
e. Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
a. In a separate tube, dissolve the Fmoc-protected unnatural amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HCTU or HATU, 2.9-4.9 equivalents) in DMF.
b. Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it. Let the mixture stand for 5-10 minutes.
c. Add the activated amino acid solution to the deprotected resin.
d. Agitate the reaction mixture for 1-4 hours. For sterically hindered amino acids, the coupling time may need to be extended, or a double coupling performed.
e. Monitor the coupling reaction using a Kaiser test or other qualitative colorimetric tests. A negative result (clear or yellowish beads with the Kaiser test) indicates complete coupling.
f. If the coupling is incomplete, drain the solution and repeat the coupling step with a fresh solution of activated amino acid.
g. Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 times) and DCM (3 times).
4. Final Cleavage and Deprotection:
a. After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DMF, DCM, and methanol, then dry it under vacuum.
b. Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
c. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
d. Agitate the mixture at room temperature for 2-4 hours.
e. Filter the resin and collect the TFA solution containing the cleaved peptide.
f. Precipitate the peptide by adding the TFA solution to cold diethyl ether.
g. Centrifuge the mixture to pellet the crude peptide.
h. Wash the peptide pellet with cold diethyl ether.
i. Dry the crude peptide under vacuum.
Protocol 2: Purification and Analysis of Peptides with Unnatural Amino Acids
1. Purification:
a. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
b. A C18 column is commonly used with a gradient of water and acetonitrile, both containing 0.1% TFA.
c. Collect fractions and analyze them for purity.
2. Analysis:
a. Confirm the identity of the purified peptide by mass spectrometry (MS).
b. Determine the final purity of the peptide by analytical RP-HPLC.
Visualizing Workflows and Pathways
SPPS Experimental Workflow
The following diagram illustrates the general workflow for Fmoc-based solid-phase peptide synthesis incorporating an unnatural amino acid.
General workflow for Fmoc-based solid-phase peptide synthesis.
Signaling Pathway: Inhibition of the p53-MDM2 Interaction
The p53 tumor suppressor protein plays a critical role in preventing cancer by inducing cell cycle arrest or apoptosis in response to cellular stress.[1][6] The activity of p53 is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for proteasomal degradation.[1][7] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[8] Stapled peptides, which are synthetic peptides containing unnatural amino acids that form a covalent bridge ("staple") to stabilize their alpha-helical structure, have been developed to inhibit the p53-MDM2 interaction.[9][10][11] These stapled peptides mimic the p53 alpha-helix that binds to MDM2, thereby disrupting the interaction and reactivating p53's tumor-suppressive functions.[9][12]
The following diagram illustrates the p53-MDM2 signaling pathway and its inhibition by a stapled peptide.
Application Notes and Protocols for Solution-Phase Synthesis with Boc-(S)-3-amino-3-(o-tolyl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed protocol for the solution-phase synthesis of a dipeptide utilizing Boc-(S)-3-amino-3-(o-tolyl)propanoic acid. Thi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solution-phase synthesis of a dipeptide utilizing Boc-(S)-3-amino-3-(o-tolyl)propanoic acid. This non-natural, chiral beta-amino acid is a valuable building block in medicinal chemistry for the development of novel peptide-based therapeutics and neuroprotective agents.[1] Its incorporation can enhance proteolytic stability and modulate the conformational properties of peptides.[2][3]
The following protocols for peptide coupling, deprotection, and purification are based on established solution-phase methodologies for Boc-protected amino acids.[4][5][6][7]
Overview of the Synthetic Strategy
The solution-phase synthesis of a dipeptide using Boc-(S)-3-amino-3-(o-tolyl)propanoic acid involves a two-step process:
Peptide Coupling: The carboxylic acid of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid is activated and coupled with the free amino group of a C-terminally protected amino acid ester (e.g., L-Alanine methyl ester hydrochloride).
Boc Deprotection: The Boc protecting group is removed from the newly formed dipeptide to yield the final product with a free N-terminus.
This workflow is illustrated in the diagram below.
Figure 1: General workflow for the solution-phase synthesis of a dipeptide using Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.
This protocol describes the coupling of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid with L-Alanine methyl ester hydrochloride using EDC and HOBt as coupling agents.[5][8][9]
To a solution of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) at 0 °C under an inert atmosphere, add HOBt (1.2 eq) and EDC (1.2 eq).
Stir the mixture at 0 °C for 20 minutes.
In a separate flask, dissolve L-Alanine methyl ester hydrochloride (1.1 eq) in anhydrous DMF (5 mL/mmol) and neutralize with DIEA (1.1 eq) at 0 °C.
Add the neutralized amino acid ester solution to the activated Boc-amino acid solution.
Add additional DIEA (1.0 eq) to the reaction mixture and allow it to warm to room temperature.
Stir the reaction for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate.
Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected dipeptide ester.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection
This protocol details the removal of the Boc protecting group using trifluoroacetic acid.[6][10]
Dissolve the purified Boc-protected dipeptide ester (1.0 eq) in DCM (10 mL/mmol).
Add trifluoroacetic acid (TFA) to the solution to a final concentration of 25-50% (v/v).
Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
Co-evaporate with toluene (3x) to ensure complete removal of residual TFA.
The resulting product is the TFA salt of the dipeptide.
Quantitative Data Summary
The following table provides representative data for the synthesis of a dipeptide, Boc-(S)-3-(o-tolyl)propionyl-L-Ala-OMe. The data is compiled from analogous solution-phase peptide syntheses.[2][5]
Step
Reactant 1
Reactant 2
Coupling/Deprotection Agents
Solvent(s)
Reaction Time (h)
Typical Yield (%)
Peptide Coupling
Boc-(S)-3-amino-3-(o-tolyl)propanoic acid
L-Alanine methyl ester HCl
EDC, HOBt, DIEA
DCM/DMF
12-18
75-90
Boc Deprotection
Boc-dipeptide ester
-
TFA
DCM
1-2
>95
Logical Relationship of the Synthetic Process
The following diagram illustrates the logical progression and the key chemical transformations in the synthesis protocol.
Figure 2: Logical flow of the solution-phase dipeptide synthesis.
Characterization
The synthesized peptides can be characterized using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry of the dipeptide.
Mass Spectrometry (MS): To verify the molecular weight of the final product.
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic functional groups (e.g., amide bonds, carbamate).[2]
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final dipeptide.
Application Notes and Protocols for Chiral Building Blocks in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is of p...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the control of stereochemistry is of paramount importance. Chiral building blocks are enantiomerically pure compounds that serve as fundamental starting materials or reagents for the synthesis of complex, single-enantiomer target molecules. The biological activity of many pharmaceuticals is often associated with a specific enantiomer, while the other may be inactive or even elicit undesirable side effects.[1][2] Consequently, the development of robust and efficient methods for asymmetric synthesis is a critical endeavor.
This document provides detailed application notes and experimental protocols for three major strategies in asymmetric synthesis that utilize chiral building blocks: the use of chiral auxiliaries, organocatalysis, and asymmetric hydrogenation. Additionally, a protocol for the determination of enantiomeric excess (ee), a critical metric for the success of an asymmetric reaction, is included.
Application Note 1: Chiral Auxiliaries in Asymmetric Synthesis
Principle:
General Workflow for Chiral Auxiliary-Mediated Synthesis:
Caption: General workflow of a chiral auxiliary-mediated synthesis.
This protocol describes the asymmetric synthesis of an α-substituted carboxylic acid derivative using (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary.
Step 1: Acylation of the Chiral Auxiliary
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in dry dichloromethane (DCM, 0.2 M) at 0 °C, add triethylamine (1.5 eq.) followed by the dropwise addition of propionyl chloride (1.2 eq.).
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quench the reaction with saturated aqueous ammonium chloride solution.
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the N-propionyl oxazolidinone.
Step 2: Diastereoselective Alkylation
Dissolve the N-propionyl oxazolidinone (1.0 eq.) in dry tetrahydrofuran (THF, 0.1 M) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
Add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq., as a 1.0 M solution in THF) dropwise, and stir the resulting solution for 30 minutes at -78 °C to form the sodium enolate.
Add the electrophile (e.g., benzyl bromide, 1.2 eq.) dropwise and continue stirring at -78 °C for 4 hours.
Quench the reaction by adding saturated aqueous ammonium chloride.
Allow the mixture to warm to room temperature and extract with ethyl acetate.
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
The diastereomeric ratio (dr) can be determined at this stage by ¹H NMR analysis of the crude product. Purify by flash chromatography to isolate the major diastereomer.[4]
Step 3: Cleavage of the Chiral Auxiliary
Dissolve the alkylated product (1.0 eq.) in a 4:1 mixture of THF and water (0.2 M).
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq.) followed by lithium hydroxide (LiOH) (2.0 eq.).
Stir the mixture vigorously at 0 °C for 2 hours.
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
Acidify the mixture to pH ~2 with 1 M HCl.
Extract the desired carboxylic acid with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.
Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify as needed.[6]
Application Note 2: Organocatalysis with Chiral Building Blocks
Principle:
Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations.[8] This approach avoids the use of potentially toxic and expensive metal catalysts. L-proline, a naturally occurring amino acid, is a versatile and widely used organocatalyst for various asymmetric reactions, including aldol and Michael additions.[1][3][9] Proline-catalyzed reactions typically proceed through an enamine or iminium ion intermediate, which effectively shields one face of the molecule, leading to high enantioselectivity.[1][9]
Catalytic Cycle for Proline-Catalyzed Intermolecular Aldol Reaction:
Caption: Catalytic cycle of the proline-catalyzed intermolecular aldol reaction.[1][10]
Experimental Protocol: Organocatalytic Michael Addition
This protocol outlines the L-proline catalyzed asymmetric Michael addition of cyclohexanone to trans-β-nitrostyrene.
To a vial containing trans-β-nitrostyrene (1.0 mmol) and L-proline (0.1 mmol, 10 mol%), add cyclohexanone (5.0 mmol, 5.0 eq.) and dimethyl sulfoxide (DMSO, 2 mL).
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).
Upon completion, dilute the reaction mixture with ethyl acetate and water.
Separate the layers, and extract the aqueous layer with ethyl acetate (3 x 10 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the Michael adduct.
Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) of the purified product by ¹H NMR and chiral HPLC analysis, respectively.
Quantitative Data for Proline-Catalyzed Michael Additions
Application Note 3: Asymmetric Hydrogenation for Chiral Amine Synthesis
Principle:
Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, including amino acids and amines.[2][13] This technique involves the reduction of a prochiral unsaturated substrate, such as an imine or a dehydroamino acid, using hydrogen gas in the presence of a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium).[14] The chiral ligands coordinated to the metal center create a chiral environment that directs the hydrogenation to one face of the substrate, resulting in a product with high enantiomeric excess.[14]
General Scheme for Asymmetric Hydrogenation of an Imine:
Caption: General scheme for the asymmetric hydrogenation of a prochiral imine.
Experimental Protocol: Asymmetric Hydrogenation of an N-Aryl Imino Ester
This protocol describes the synthesis of a chiral α-aryl glycine derivative via iridium-catalyzed asymmetric hydrogenation.[15]
In a glovebox, charge a vial with the N-aryl imino ester substrate (0.5 mmol) and the chiral iridium catalyst (e.g., Ir/(S,S)-f-Binaphane, 1 mol%).[15]
Add a degassed solvent, such as methanol or dichloromethane (2.5 mL).
Place the vial into a high-pressure autoclave. Seal the autoclave and purge with hydrogen gas three times.
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 atm).
Stir the reaction mixture at room temperature for 12-24 hours.
After the reaction is complete, carefully vent the hydrogen gas.
Remove the solvent under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Determine the enantiomeric excess of the chiral amine product by chiral HPLC analysis.
Quantitative Data for Asymmetric Hydrogenation of Imines
Application Note 4: Determination of Enantiomeric Excess
Principle:
The enantiomeric excess (ee) is a measure of the purity of a chiral substance, defined as the absolute difference between the mole fractions of the two enantiomers.[16] Accurate determination of ee is crucial for evaluating the effectiveness of an asymmetric synthesis.[13] Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods for this purpose.[11] It involves separating the enantiomers on a chiral stationary phase (CSP), where they exhibit different retention times due to transient diastereomeric interactions.[11]
Protocol: Determination of Enantiomeric Excess by Chiral HPLC
Sample Preparation:
Accurately prepare a solution of the analyte (the product of the asymmetric reaction) in a suitable solvent (typically the mobile phase) at a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
Prepare a solution of the corresponding racemic mixture to identify the retention times of both enantiomers.
Method Development & Instrumentation:
Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®).
Choose a mobile phase (e.g., a mixture of hexane and isopropanol for normal phase, or acetonitrile and water/buffer for reversed phase) and optimize its composition to achieve baseline separation of the enantiomers.
Set the flow rate (typically 0.5-1.5 mL/min) and column temperature.
Set the UV detector to a wavelength where the analyte has strong absorbance.
Analysis:
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.
Inject the sample solution from the asymmetric reaction.
Record the chromatogram.
Quantification:
Integrate the peak areas corresponding to the two enantiomers in the sample chromatogram.
Calculate the enantiomeric excess using the following formula:
ee (%) = |(Area₁ - Area₂)/(Area₁ + Area₂)| x 100
where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.[16]
use of (S)-Boc-3-(o-tolyl)-β-alanine in foldamer design
I have completed the initial search for information on the . The search results provide a good general overview of foldamers, including those based on β-amino acids, their synthesis, structural characteristics (like heli...
Author: BenchChem Technical Support Team. Date: December 2025
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Final Answer:### Application Notes and Protocols for (S)-Boc-3-(o-tolyl)-β-alanine in Foldamer Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of β-amino acids, with a focus on (S)-Boc-3-(o-tolyl)-β-alanine, in the design and synthesis of foldamers. While specific quantitative data and detailed protocols for foldamers incorporating (S)-Boc-3-(o-tolyl)-β-alanine are not extensively available in the current literature, this document outlines the general principles, synthesis strategies, and characterization techniques applicable to this class of compounds. The protocols and data presented are representative of β-peptide foldamers and serve as a guide for researchers entering this field.
Introduction to β-Amino Acid Foldamers
Foldamers are synthetic oligomers that adopt well-defined three-dimensional structures, mimicking the secondary structures of proteins such as helices and sheets.[1] β-peptides, which are oligomers of β-amino acids, are a prominent class of foldamers that have garnered significant interest due to their proteolytic stability and diverse structural possibilities.[2][3] The incorporation of an additional carbon atom in the backbone of β-amino acids, compared to their α-amino acid counterparts, leads to a variety of stable helical and extended conformations.[3]
The substitution pattern on the β-amino acid backbone and side chain plays a crucial role in determining the resulting secondary structure. Aryl-substituted β-amino acids, such as (S)-Boc-3-(o-tolyl)-β-alanine, are of particular interest as the aryl group can engage in π-π stacking interactions, potentially stabilizing specific folded conformations and providing a means for molecular recognition.[1][2]
Foldamer Design Principles with (S)-Boc-3-(o-tolyl)-β-alanine
The design of foldamers using (S)-Boc-3-(o-tolyl)-β-alanine involves considering several factors to promote the formation of desired secondary structures:
Helical Structures: β-peptides are known to form various helical structures, with the 14-helix being one of the most common for β³-peptides.[1] The stability of these helices can be influenced by factors such as side-chain branching and macrodipole stabilization.[4] The o-tolyl group in (S)-Boc-3-(o-tolyl)-β-alanine could influence helical propensity through steric interactions and potential aromatic interactions.
Sheet Structures: Alternating stereochemistry or specific substitution patterns can lead to the formation of β-sheet-like structures.[2] The planar nature of the tolyl group might favor sheet formation through intermolecular aromatic stacking.
Mixed α/β-Peptides: Incorporating (S)-3-(o-tolyl)-β-alanine into sequences with α-amino acids can generate novel helical structures and provides a versatile approach to mimic protein secondary structures.[5]
Synthesis of β-Peptide Foldamers
The synthesis of foldamers incorporating (S)-Boc-3-(o-tolyl)-β-alanine can be achieved using standard solid-phase peptide synthesis (SPPS) techniques. The Boc (tert-butyloxycarbonyl) protecting group is commonly used for the N-terminus and is removed under moderately acidic conditions.[6]
Workflow for Solid-Phase Synthesis of a β-Peptide Foldamer:
Figure 1: General workflow for the solid-phase synthesis of a β-peptide foldamer using Boc chemistry.
Experimental Protocols
Protocol 4.1: General Solid-Phase Synthesis of a Hexa-β-peptide
This protocol describes a general procedure for the manual synthesis of a hexa-β-peptide on a 0.1 mmol scale using Boc-protected β-amino acids.
Resin Swelling: Swell 100 mg of MBHA resin in DCM for 30 minutes in a peptide synthesis vessel.
First Amino Acid Coupling:
Dissolve 0.3 mmol of the C-terminal Boc-β-amino acid, 0.3 mmol of HOBt, and 0.3 mmol of DIC in DMF.
Add the coupling solution to the resin and shake for 2 hours.
Wash the resin with DMF (3x), DCM (3x), and MeOH (3x).
Boc Deprotection:
Add a solution of 50% TFA in DCM to the resin and shake for 30 minutes.
Wash the resin with DCM (3x).
Neutralization:
Add a solution of 10% DIEA in DCM to the resin and shake for 10 minutes.
Wash the resin with DCM (3x).
Subsequent Amino Acid Couplings: Repeat steps 2-4 for each subsequent β-amino acid in the sequence.
Cleavage and Deprotection:
Dry the resin under vacuum.
Treat the resin with anhydrous HF containing anisole as a scavenger at 0°C for 1 hour.
Evaporate the HF and precipitate the peptide with cold diethyl ether.
Purification and Characterization:
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Confirm the identity and purity of the foldamer by mass spectrometry and analytical HPLC.
Protocol 4.2: Structural Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to assess the secondary structure of foldamers in solution.
Procedure:
Prepare a stock solution of the purified foldamer in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of approximately 1 mg/mL.
Prepare a series of dilutions to the desired concentrations (e.g., 10-100 µM).
Record the CD spectra from 190 to 260 nm at a controlled temperature (e.g., 25°C) using a 1 mm path length quartz cuvette.
A characteristic minimum around 214 nm is indicative of a 14-helical conformation in β-peptides.[7] A shift in this minimum can indicate helix-bundle formation.[7]
Protocol 4.3: Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of foldamers.
Procedure:
Dissolve 1-5 mg of the purified foldamer in a deuterated solvent (e.g., CD₃OH or CDCl₃).
Analyze the chemical shifts, coupling constants, and Nuclear Overhauser Effect (NOE) correlations to determine the solution conformation. For helical structures, characteristic short- and medium-range NOEs are expected.
Quantitative Data Summary
The following table summarizes representative data for β-peptide foldamers. Note that this data is not specific to foldamers containing (S)-Boc-3-(o-tolyl)-β-alanine but provides a general reference for expected values.
Visualization of a Representative Foldamer Structure
The 14-helix is a common and well-characterized secondary structure motif in β-peptide foldamers.[1]
Figure 2: A simplified representation of the 14-helical structure in a β-peptide, highlighting the characteristic i to i+3 hydrogen bond.
Applications in Drug Development
Foldamers constructed from β-amino acids are promising candidates for various therapeutic applications due to their enhanced stability and ability to mimic protein secondary structures. Potential applications include:
Inhibition of Protein-Protein Interactions (PPIs): Helical foldamers can mimic the α-helical domains often involved in PPIs, offering a strategy to disrupt disease-relevant interactions.[8]
Antimicrobial Peptides: The amphipathic nature of some β-peptide helices can lead to potent antimicrobial activity with low toxicity.
Drug Delivery Systems: The defined structures of foldamers can be exploited for the targeted delivery of therapeutic agents.
The incorporation of the o-tolyl group in (S)-Boc-3-(o-tolyl)-β-alanine provides a unique structural element that can be leveraged to fine-tune the properties of foldamers for specific biological targets. Further research into the synthesis and structural characterization of foldamers containing this building block will be crucial for realizing its full potential in drug discovery and development.
Technical Support Center: Purification of Crude (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (S)-3-((te...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the purification of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid in a question-and-answer format.
Problem 1: The product oils out during recrystallization instead of forming crystals.
Question: My crude product separates as a viscous oil from the recrystallization solvent, and no solid crystals are forming. What should I do?
Answer: "Oiling out" is a common challenge with Boc-protected amino acids. Here are several strategies to induce crystallization:
Ensure Complete Solvent Removal: Residual solvents from the reaction workup (e.g., dichloromethane, ethyl acetate) can inhibit crystallization. Ensure your crude product is thoroughly dried under high vacuum before attempting recrystallization.
Trituration: If you have an oily product after solvent evaporation, trituration can be effective. This involves repeatedly washing the oil with a non-polar solvent in which the product is insoluble, such as hexane or diethyl ether. This process can help to remove impurities and induce solidification.
Use of Seed Crystals: If available, adding a small seed crystal of the pure product to the supersaturated solution can initiate crystallization.[1][2]
Slow Cooling and Scratching: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[3]
Solvent System Adjustment: The chosen solvent system may not be optimal. If using a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not), try adjusting the ratio. You may have too much of the "good" solvent. Slowly add the "poor" solvent until the solution becomes persistently cloudy, then add a few drops of the "good" solvent to clarify before allowing it to cool slowly.[3]
Problem 2: No crystals form, even after extended cooling.
Question: I have tried slow cooling, but my product remains in solution. How can I initiate crystallization?
Answer: A lack of crystal formation suggests that the solution is not sufficiently supersaturated or that impurities are inhibiting the process.
Increase Concentration: The solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration of your product and then attempt to cool and crystallize again.[3]
Re-evaluate the Solvent System: The solubility profile of your compound may not be suitable for the chosen solvents. Experiment with different solvent systems. Common choices for Boc-protected amino acids include ethyl acetate/hexane, and ethanol/water.[3]
Check for Impurities: Residual reagents from the synthesis, such as unreacted starting materials or coupling agents, can interfere with crystal lattice formation. Consider an additional aqueous wash of your crude product before recrystallization. Adjusting the pH during the workup is crucial for removing acidic or basic impurities.[4][5]
Problem 3: Low yield after recrystallization.
Question: I have successfully obtained crystals, but the final yield is very low. How can I improve it?
Answer: Low yields can result from several factors:
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining dissolved, even at low temperatures. Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]
Premature Crystallization: If the solution cools too quickly, the product may precipitate out with impurities, leading to losses during subsequent washing steps. Ensure slow and controlled cooling.
Inappropriate Solvent Choice: If the product is too soluble in the chosen solvent, even at low temperatures, the yield will be poor. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.
Problem 4: Impurities are still present after purification.
Question: My purified product still shows impurities by TLC or NMR analysis. What are the next steps?
Answer: If recrystallization is insufficient, column chromatography is the next recommended purification step.
Column Chromatography: Flash column chromatography using silica gel is a standard method for purifying Boc-protected amino acids. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is often effective.
Formation of DCHA Salt: If the product is an oil or difficult to purify by other means, it can be converted to a solid dicyclohexylamine (DCHA) salt. This is achieved by dissolving the crude product in a solvent like diethyl ether and adding one equivalent of dicyclohexylamine. The resulting salt often crystallizes readily and can be further purified by recrystallization.[3][6]
Frequently Asked Questions (FAQs)
Question: What are the most common impurities in the synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid?
Answer: Common impurities may include unreacted starting materials, byproducts from the Boc-protection step, and residual solvents. Depending on the synthetic route, diastereomeric impurities could also be present if a chiral center is formed during the synthesis.
Question: What is a good starting point for a recrystallization solvent system for this compound?
Answer: For Boc-protected amino acids, common and effective solvent systems include ethyl acetate/hexane and ethanol/water.[3] Given the aromatic nature of the o-tolyl group, a system like toluene/hexane could also be explored. Small-scale trials are recommended to determine the optimal solvent system.
Question: What are the typical conditions for column chromatography of this compound?
Answer: A good starting point for flash column chromatography on silica gel would be a mobile phase of hexane and ethyl acetate. You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity of the eluent to isolate your product.
Question: How can I confirm the purity of my final product?
Answer: The purity of the final product should be assessed using a combination of analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[] The melting point of the crystalline solid can also be a good indicator of purity.
Data Presentation
Table 1: Common Recrystallization Solvent Systems for Boc-Protected Amino Acids
May be effective due to the aromatic nature of the compound.
Diethyl Ether / Hexane
Diethyl Ether
Hexane
Often used for trituration to induce solidification.
Table 2: Example Column Chromatography Conditions for a Structurally Similar Compound (BOC-D-beta-homophenylalanine)
Parameter
Value
Stationary Phase
Silica Gel
Mobile Phase
n-pentane / ethyl ether
Elution
Gradient elution may be necessary
Note: This is an example for a similar compound, and conditions may need to be optimized for (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.[8]
Experimental Protocols
Protocol 1: Purification by Recrystallization
Dissolution: Place the crude (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot ethyl acetate) while stirring and gently heating until the solid is completely dissolved.
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexane) dropwise to the hot solution until it becomes persistently cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath or refrigerator to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
Sample Preparation: Dissolve the crude product in a minimal amount of the initial chromatography solvent or a slightly more polar solvent.
Column Packing: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: General workflows for the purification of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.
Caption: Troubleshooting guide for when the product "oils out".
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Boc-Amino Acids
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions when encountering challenge...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions when encountering challenges with sterically hindered Boc-amino acids in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of sterically hindered Boc-amino acids, offering systematic approaches to diagnose and resolve these challenges.
Issue: Low or Incomplete Coupling Yield (Positive Kaiser or Ninhydrin Test)
A positive colorimetric test after the coupling step indicates the presence of unreacted free amines on the resin, signaling an incomplete reaction.[1]
Potential Cause 1: Inefficient Coupling Reagent
Rationale: Standard carbodiimide reagents like DCC (dicyclohexylcarbodiimide) and DIC (diisopropylcarbodiimide) are often not potent enough to overcome the steric barrier of bulky amino acids.[2][3]
Recommended Solution: Switch to a more powerful in situ activating reagent.[2] Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective as they form highly reactive esters.[2] For extremely hindered amino acids, such as α,α-disubstituted ones, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[2][4]
Potential Cause 2: Suboptimal Reaction Conditions
Rationale: Steric hindrance can significantly slow down the reaction rate.[2]
Recommended Solutions:
Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours, or even overnight.[5][6]
Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling step with a fresh solution of the activated Boc-amino acid and coupling reagents.[2][5]
Increase Reagent Concentration: Using a higher excess of the Boc-amino acid and coupling reagents (e.g., 3-5 equivalents) can help drive the reaction to completion.[5]
Elevate Temperature: A moderate increase in temperature (e.g., to 40°C) can improve the reaction kinetics.[5][6] However, this should be done with caution as it can increase the risk of racemization.[1][6]
Potential Cause 3: Poor Solvation or Peptide Aggregation
Rationale: The growing peptide chain can aggregate on the solid support, especially with hydrophobic sequences, limiting reagent access to the reactive sites.[6][7] Inadequate solvation of the peptide-resin can also hinder the reaction.[2][8]
Recommended Solutions:
Solvent Choice: N-methylpyrrolidone (NMP) and dimethylformamide (DMF) are generally superior to dichloromethane (DCM) for solvating the peptide-resin and can improve coupling yields.[8][9] For particularly difficult sequences, using solvent mixtures such as DCM/DMF/NMP (1:1:1) or adding DMSO can be beneficial for disrupting secondary structures.[2][7]
Low-Load Resin: Using a resin with a lower substitution level (e.g., 0.3-0.5 mmol/g) can increase the distance between peptide chains and reduce aggregation.[5][6]
Frequently Asked Questions (FAQs)
Q1: Which coupling reagents are most effective for sterically hindered Boc-amino acids?
For sterically hindered amino acids, uronium/aminium and phosphonium-based reagents are generally more effective than carbodiimides.[5] Reagents like HATU, HBTU, and PyBOP have demonstrated higher efficiencies in these challenging coupling reactions.[5] HATU is often considered one of the most efficient coupling reagents, exhibiting faster reaction rates and reduced epimerization, particularly for difficult couplings.[10] Newer Oxyma-based reagents like COMU also show performance comparable to HATU with an improved safety profile.[11]
Q2: How can I monitor the progress of a coupling reaction?
Qualitative colorimetric tests like the Kaiser test or ninhydrin test are commonly used to monitor the presence of free primary amines on the resin.[5] A positive test (blue or purple color) indicates an incomplete coupling, while a negative test (yellow or colorless) suggests the reaction is complete.[1]
Q3: What is "in situ neutralization" and can it be beneficial for difficult couplings?
In situ neutralization is a protocol where the neutralization of the protonated N-terminal amine (after Boc deprotection) and the subsequent coupling step are performed concurrently without an intermediate washing step.[5] This is achieved by adding a non-nucleophilic base, such as diisopropylethylamine (DIPEA), directly to the coupling mixture.[5] This method can be advantageous for difficult couplings as it can minimize the risk of side reactions like aspartimide formation.[12]
Q4: Can increasing the reaction temperature improve coupling efficiency?
Yes, moderately increasing the reaction temperature (e.g., to 40-50°C) can enhance the kinetics of a sluggish coupling reaction.[1][5] However, this approach should be used with caution as elevated temperatures can also increase the rate of side reactions, most notably racemization.[6]
Q5: What are common side reactions to be aware of when coupling sterically hindered Boc-amino acids?
Racemization: This is the loss of stereochemical integrity at the alpha-carbon of the amino acid. It can be promoted by high temperatures and prolonged pre-activation times. The use of additives like HOBt or OxymaPure can help suppress racemization.[6]
Guanidinylation: This can occur when using aminium/uronium-based reagents like HBTU or HATU in excess, leading to the modification of the N-terminal amino group.[10]
Aspartimide Formation: This side reaction is particularly problematic for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser and can be minimized by using in situ neutralization protocols.[12]
Data Summary
The selection of an appropriate coupling reagent is critical for successfully incorporating sterically hindered amino acids. The following table summarizes the performance of various coupling reagents in such challenging contexts.
Coupling Reagent
Class
Typical Yield with Hindered Amino Acids
Racemization Potential
Key Considerations
HATU
Aminium/Uronium Salt
Very High
Low
Highly efficient, especially for challenging couplings.[10]
Good solubility and performance in both solid-phase and solution-phase synthesis.[11]
COMU
Aminium/Uronium Salt
Very High
Low
Offers efficiency comparable to HATU with a better safety profile (non-explosive byproducts).[10][11]
DIC/HOBt
Carbodiimide/Additive
Moderate to High
Moderate
A standard and cost-effective option, but may be less effective for severely hindered couplings.[5][11]
TFFH
Fluorouronium Salt
Very High
Low
Generates acyl fluorides in situ, which are highly reactive and effective for extremely hindered couplings.[4][11]
Experimental Protocols
Protocol 1: Standard Coupling with HBTU/HATU
This protocol is a robust method for coupling most sterically hindered amino acids.
Resin Preparation: Swell the deprotected peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[5][6]
Activation: In a separate vessel, dissolve 2-4 equivalents of the Boc-amino acid and 2-4 equivalents of HBTU or HATU in DMF.[5]
Base Addition: Add 4-8 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex briefly.[5]
Coupling: Immediately add the activated amino acid solution to the resin.[5]
Reaction: Agitate the reaction vessel for 1-4 hours. For highly hindered couplings, the reaction time may need to be extended.[5]
Monitoring: Monitor the reaction's completion using the Kaiser test. If the test is positive, a second coupling may be necessary.[5][13]
Washing: Once the coupling is complete, thoroughly wash the resin with DMF and then DCM.[5]
Protocol 2: Double Coupling
If the Kaiser test is positive after the initial coupling, a second coupling should be performed immediately.[13]
Initial Coupling: Perform the coupling reaction as described in Protocol 1.
Wash: After the designated reaction time, drain the coupling solution and wash the resin with DMF.[13]
Recouple: Prepare a fresh solution of activated amino acid as in steps 2 and 3 of Protocol 1 and add it to the resin.[13]
Reaction and Monitoring: Allow the reaction to proceed and monitor for completion with the Kaiser test.
Final Wash: Once the coupling is complete, wash the resin as described in step 7 of Protocol 1.
Protocol 3: Capping Unreacted Amines
If a coupling reaction remains incomplete after recoupling attempts, any unreacted N-termini should be blocked (capped) to prevent the formation of deletion sequences in subsequent steps.
Wash: Following the final coupling attempt, wash the resin thoroughly with DMF.[13]
Capping: Add a solution of acetic anhydride (e.g., 20% in DMF) and a base like DIPEA to the resin.[14]
Reaction: Allow the capping reaction to proceed for about 30 minutes at room temperature.[3]
Wash: Drain the capping solution and wash the resin extensively with DMF to prepare for the next deprotection step.[3]
Visualizations
Caption: Troubleshooting workflow for incomplete coupling reactions.
Technical Support Center: Trifluoroacetic Acid (TFA) Mediated Boc Deprotection
Welcome to the technical support center for troubleshooting side reactions during the trifluoroacetic acid (TFA)-mediated deprotection of the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for re...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for troubleshooting side reactions during the trifluoroacetic acid (TFA)-mediated deprotection of the tert-butyloxycarbonyl (Boc) protecting group. This resource is designed for researchers, scientists, and drug development professionals to diagnose and mitigate common issues encountered during this critical step in chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Boc deprotection with TFA, and why do side reactions occur?
A1: The Boc group is cleaved under acidic conditions, typically using trifluoroacetic acid (TFA). The reaction proceeds via protonation of the carbamate oxygen, followed by the cleavage of the C-O bond. This process generates a stable tert-butyl cation and a carbamic acid intermediate, which subsequently decomposes into the desired free amine and carbon dioxide.[1][2] The primary source of side reactions is the highly reactive tert-butyl cation, an electrophile that can attack nucleophilic sites on the deprotected molecule, leading to unwanted modifications.[1][3]
Q2: Which amino acid residues are most susceptible to side reactions during Boc deprotection?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3] These include:
Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[3]
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, resulting in a +56 Da mass shift.[3] Methionine is also prone to oxidation to methionine sulfoxide (+16 Da).[3]
Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for tert-butylation.[3]
Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the tert-butyl cation.[3]
Q3: What are scavengers, and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection reaction mixture, often referred to as a "cleavage cocktail," to trap reactive electrophiles like the tert-butyl cation.[3] They are typically nucleophiles that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[3] By intercepting the carbocations, scavengers prevent the formation of alkylated side products.[3]
Q4: What are the signs of incomplete Boc deprotection, and what are the common causes?
A4: Incomplete Boc deprotection is often indicated by the presence of the starting material in the reaction mixture, which can be detected by analytical techniques like HPLC or LC-MS. This can lead to complex purification challenges and, in the context of solid-phase peptide synthesis, deletion of amino acid residues in the final sequence. Common causes include:
Insufficient acid strength or concentration.
Short reaction times or low temperatures.
Steric hindrance around the Boc-protected amine.[1]
Poor resin swelling in solid-phase peptide synthesis.[1]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis, often with a +56 Da mass shift.
Question: What is the likely cause of a +56 Da mass increase in my product after Boc deprotection?
Answer: A mass increase of 56 Da is a strong indicator of tert-butylation , a common side reaction where the tert-butyl cation generated during deprotection alkylates a nucleophilic site on your molecule.[3] Residues like Tryptophan, Methionine, Cysteine, and Tyrosine are particularly susceptible.
Solution: The most effective way to prevent tert-butylation is to use scavengers in your deprotection cocktail. The choice of scavenger is critical and depends on the sensitive residues in your peptide.
Issue 2: My deprotection reaction is not going to completion.
Question: Why is my Boc deprotection incomplete, and what can I do to drive the reaction to completion?
Answer: Incomplete deprotection can be caused by several factors. Here are some troubleshooting steps:
Increase Acid Concentration/Strength: You can increase the concentration of TFA (e.g., from 50% to 95% in DCM) or switch to a stronger acid system like 4M HCl in dioxane.
Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress over a longer period. Gentle warming can also increase the reaction rate, but be aware that this may also increase side product formation if scavengers are not used.[1]
Address Steric Hindrance: For sterically hindered amines, a combination of stronger acid, longer reaction time, and gentle warming may be necessary. The use of an effective scavenger cocktail is crucial under these more forcing conditions.[1]
Ensure Proper Resin Swelling (for SPPS): In solid-phase peptide synthesis, ensure the resin is adequately swollen in the reaction solvent to allow the acid to access all peptide chains.
Issue 3: I'm observing byproducts related to the oxidation of sensitive residues.
Question: My product containing Methionine (Met) or Tryptophan (Trp) appears to be oxidized. How can I prevent this?
Answer: Oxidation is a common side reaction for these sensitive residues.
For Methionine (Met): The thioether side chain can be oxidized to the corresponding sulfoxide (+16 Da). To minimize this, consider using a cleavage cocktail containing reducing agents like thioanisole or dimethyl sulfide (DMS) .[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
For Tryptophan (Trp): The indole ring is also susceptible to oxidation. 1,2-Ethanedithiol (EDT) is an effective scavenger for preventing the acid-catalyzed oxidation of tryptophan.[3]
Issue 4: I'm working with a peptide containing an Asp-Gly or Asp-Asn sequence and see multiple hard-to-separate impurities.
Question: What is causing the complex impurity profile with my Asp-containing peptide, and how can I avoid it?
Answer: You are likely observing aspartimide formation . This occurs when the backbone amide nitrogen attacks the side-chain ester of an aspartic acid residue, forming a five-membered succinimide ring. This can lead to a mixture of α- and β-peptides and racemization, which are often difficult to separate.
Solution: While this is more of a concern during the basic conditions of Fmoc deprotection in SPPS, harsh acidic cleavage can also contribute. A key strategy to minimize aspartimide formation is the use of a bulkier side-chain protecting group on the aspartic acid residue, such as Fmoc-Asp(OBno)-OH , which sterically hinders the cyclization.[5]
Data Presentation
Table 1: Effectiveness of Scavenger Cocktails in Preventing S-tert-butylation of a Cysteine-Containing Peptide
Scavenger Cocktail Composition (v/v/v)
% Desired Peptide
% S-tert-butylated Peptide
95% TFA / 5% H₂O
<70%
>30%
95% TFA / 2.5% H₂O / 2.5% TIS
74.7%
23.9%
92.5% TFA / 5% Thioanisole / 2.5% EDT
95%
5%
90% TFA / 5% Thioanisole / 5% DMS / 1% DTT
>95%
<5%
Data compiled from representative studies. Actual results may vary depending on the specific peptide sequence and reaction conditions.[6]
Table 2: Comparison of Scavenger Cocktails for a Methionine-Containing Peptide
Reagent H is specifically designed to minimize methionine oxidation.[4]
Table 3: Impact of Aspartic Acid Protecting Group on Aspartimide Formation in an Asp-Gly Sequence
Aspartic Acid Derivative
% Aspartimide Formation per Cycle
Fmoc-Asp(OtBu)-OH
~0.5%
Fmoc-Asp(OMpe)-OH
Lower than OtBu
Fmoc-Asp(OBno)-OH
~0.1%
Data from a model peptide treated with 20% piperidine in DMF to simulate multiple deprotection cycles.[5]
Experimental Protocols
Protocol 1: General Solution-Phase Boc Deprotection with TFA and a Scavenger
Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
Scavenger Addition: Add an appropriate scavenger (e.g., 5-10 equivalents of Triisopropylsilane, TIS) to the solution.
Deprotection: Cool the mixture to 0 °C in an ice bath. Slowly add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress by TLC or LC-MS.
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be purified by an appropriate method, such as precipitation from cold diethyl ether or chromatography.[1]
Protocol 2: Cleavage & Deprotection in Solid-Phase Peptide Synthesis (SPPS)
Resin Preparation: Thoroughly wash and dry the peptide-resin.[3]
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with sensitive residues, a more complex cocktail like Reagent K may be necessary.[3]
Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.[3]
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[3]
Precipitation: Add the combined TFA filtrate dropwise to a 10-fold excess of cold diethyl ether while vortexing to precipitate the peptide.[3]
Collection & Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet several times with cold ether to remove scavengers and organic impurities.[3]
Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[3]
Mandatory Visualization
Caption: Boc deprotection pathway and competing side reactions.
preventing racemization of (S)-Boc-3-(o-tolyl)-β-alanine during coupling
Topic: Preventing Racemization of (S)-Boc-3-(o-tolyl)-β-alanine during Coupling Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to addres...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Preventing Racemization of (S)-Boc-3-(o-tolyl)-β-alanine during Coupling
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address the critical issue of maintaining stereochemical purity during the coupling of (S)-Boc-3-(o-tolyl)-β-alanine in peptide synthesis. Below you will find troubleshooting guides and frequently asked questions to help you minimize or eliminate racemization in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when coupling (S)-Boc-3-(o-tolyl)-β-alanine?
A1: Racemization is the process where a single enantiomer (the 'S' form in this case) of a chiral molecule is converted into a mixture of both enantiomers (S and R).[1] In peptide synthesis, the biological activity of a peptide is highly dependent on its precise three-dimensional structure, which is dictated by the specific sequence of L-amino acids (or in this case, the specific stereoisomer of the β-amino acid).[2] The incorporation of the incorrect stereoisomer (the R-form) can lead to a final peptide with significantly reduced or altered biological activity, and these diastereomeric impurities can be very challenging to separate during purification.
Q2: What is the primary mechanism of racemization for Boc-protected amino acids during the coupling step?
A2: The most prevalent mechanism for racemization of N-alkoxycarbonyl-protected amino acids, such as Boc-amino acids, involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[1][3] This occurs when the carboxylic acid of the Boc-amino acid is activated by a coupling reagent. The activated intermediate can cyclize to form the oxazolone. The α-proton of this oxazolone is acidic and can be readily abstracted by a base in the reaction mixture, leading to a loss of chirality. The subsequent attack by the amine component on the now achiral oxazolone intermediate can produce both the desired and the undesired diastereomer.[1] While this mechanism is well-established for α-amino acids, a similar pathway involving a corresponding cyclic intermediate is considered the primary route for racemization in β-amino acids.
Q3: How does the o-tolyl group in (S)-Boc-3-(o-tolyl)-β-alanine affect the risk of racemization?
A3: The o-tolyl group, being a bulky and electron-donating substituent, can influence racemization in two opposing ways. The steric hindrance of the bulky group can slow down the rate of the desired coupling reaction.[4] This prolonged reaction time can provide a larger window of opportunity for the racemization of the activated intermediate to occur. Conversely, the electron-donating nature of the tolyl group might slightly destabilize the formation of a negatively charged enolate intermediate, which is a key step in one of the racemization pathways. However, the steric effect is generally considered to be the more dominant factor, meaning that sterically hindered amino acids are often more prone to racemization if coupling conditions are not optimized.
Q4: Which coupling reagents are recommended to minimize racemization for this specific β-amino acid?
A4: For sterically hindered and racemization-prone amino acids, the choice of coupling reagent is critical. While carbodiimide reagents like DCC and DIC are common, they are known to cause significant racemization when used alone.[5] It is strongly recommended to use them in combination with racemization-suppressing additives.[5] However, for a sensitive substrate like (S)-Boc-3-(o-tolyl)-β-alanine, it is preferable to use uronium/aminium or phosphonium salt-based reagents, which are known for their high efficiency and low racemization potential.[3][6][7] Reagents such as HATU , HBTU , and COMU are excellent choices.[3][6] Comparative studies have shown that HATU and particularly COMU often provide lower levels of racemization than HBTU.[3][6]
Q5: What is the role of additives like HOBt and OxymaPure®?
A5: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are crucial for suppressing racemization, especially when using carbodiimide coupling reagents.[1] They react with the highly reactive activated intermediate to form a more stable active ester. This active ester is less prone to cyclizing into the problematic oxazolone intermediate, thereby reducing the risk of racemization.[1] OxymaPure® and HOAt are generally considered more effective than HOBt at suppressing racemization.[8]
Troubleshooting Guide
Symptom
Possible Cause
Recommended Solution
High levels of the undesired diastereomer detected by chiral HPLC or NMR.
Use of a carbodiimide coupling reagent (e.g., DCC, DIC) without an additive.
Switch to a uronium/aminium salt reagent like HATU or COMU. If using a carbodiimide, always include an additive such as OxymaPure® or HOAt.[8]
Use of a strong, unhindered base (e.g., triethylamine (TEA), DIPEA).
Replace the base with a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine. Use the minimum necessary amount of base.[3]
Elevated reaction temperature.
Perform the coupling reaction at a lower temperature, starting at 0 °C and allowing it to slowly warm to room temperature if necessary.[9]
Prolonged pre-activation time.
Minimize the pre-activation time of the amino acid with the coupling reagent to 1-5 minutes before adding the amine component.
Use of a highly polar aprotic solvent.
Consider using a less polar solvent or a solvent mixture (e.g., DCM/DMF) to potentially reduce the rate of racemization, while ensuring all components remain in solution.
Slow or incomplete coupling reaction, leading to extended reaction times and increased racemization risk.
Steric hindrance from the o-tolyl group.
Use a more powerful coupling reagent like HATU or COMU to accelerate the reaction.[3][6] A slight increase in temperature may be necessary, but this should be balanced against the increased risk of racemization.
Quantitative Data on Coupling Reagent Performance
The following table summarizes representative data on the extent of racemization observed with various coupling reagents during the synthesis of a model peptide known to be susceptible to racemization. While this data is not specific to (S)-Boc-3-(o-tolyl)-β-alanine, it provides a valuable comparison of the general performance of these reagents in preserving stereochemical integrity.
Note: The extent of racemization is highly dependent on the specific amino acid sequence, reaction conditions, and the model system used for evaluation.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using HATU
This protocol is designed for the manual solid-phase peptide synthesis (SPPS) of a peptide containing (S)-Boc-3-(o-tolyl)-β-alanine.
Resin Swelling and Deprotection:
Swell the resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
Drain the DMF.
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat with fresh solution for 15 minutes to ensure complete Fmoc-deprotection of the preceding amino acid.
Wash the resin thoroughly with DMF (5 x 1 min).
Amino Acid Activation and Coupling:
In a separate vessel, dissolve (S)-Boc-3-(o-tolyl)-β-alanine (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
Add a sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine (6 equivalents) to the amino acid solution.
Allow the mixture to pre-activate for 1-2 minutes at room temperature.
Add the activated amino acid solution to the deprotected resin.
Agitate the mixture at room temperature for 2-4 hours. For the sterically hindered (S)-Boc-3-(o-tolyl)-β-alanine, a longer coupling time may be necessary.
Monitor the reaction progress using a qualitative test such as the Kaiser test (ninhydrin test). If the test is positive after 4 hours, a second coupling may be required.
Washing and Capping (Optional):
Drain the coupling solution and wash the resin with DMF (5 x 1 min).
If the coupling is incomplete, capping of the unreacted amino groups can be performed using a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF to prevent the formation of deletion sequences.
Protocol 2: Quantification of Racemization by Chiral HPLC
To accurately determine the extent of racemization, the synthesized peptide can be hydrolyzed, and the resulting amino acids analyzed by chiral HPLC.
Peptide Hydrolysis:
Place a small amount (approx. 1 mg) of the purified peptide into a hydrolysis tube.
Add 1 mL of 6 M HCl.
Seal the tube under vacuum and heat at 110 °C for 24 hours.
After cooling, carefully open the tube and evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.
Derivatization (Optional but Recommended for β-amino acids):
To improve separation and detection, the hydrolyzed amino acids can be derivatized with a chiral derivatizing agent such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) or by converting them to their corresponding N-pentafluoropropionyl amino acid isopropyl esters.
Chiral HPLC Analysis:
Dissolve the derivatized (or underivatized) amino acid mixture in a suitable solvent.
Inject the sample onto a chiral HPLC column (e.g., a cyclodextrin-based or Pirkle-type column).
Use an appropriate mobile phase to separate the S and R enantiomers of 3-(o-tolyl)-β-alanine.
Quantify the peak areas of the two enantiomers to determine the percentage of racemization.
Visualization of Racemization Pathways and Prevention Strategies
Caption: Factors leading to racemization and key strategies for its prevention.
By carefully selecting your coupling reagents, additives, and reaction conditions, you can significantly minimize the risk of racemization and ensure the stereochemical integrity of your final peptide product. For further assistance, please do not hesitate to contact our technical support team.
Technical Support Center: Crystallization of Oily Boc-Protected Amino Acids
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who encounter difficulties in crystallizing oily Boc-protected amino acids. Frequently Ask...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals who encounter difficulties in crystallizing oily Boc-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: Why do some Boc-protected amino acids form oils instead of crystalline solids?
A1: Several factors can contribute to the formation of oils:
Impurities: Residual reagents from the synthesis, such as triethylamine (TEA), unreacted starting materials, or byproducts like tert-butanol, can inhibit the formation of a crystal lattice.[1][2] Even seemingly clean products on TLC may contain non-UV active impurities.[2][3]
Rapid Cooling: Cooling a saturated solution too quickly can cause the compound to crash out of solution as an oil, a phenomenon known as "oiling out," because the molecules don't have sufficient time to align into an ordered crystal structure.[1]
Solvent Choice: The chosen solvent system may be too effective, keeping the compound dissolved even at low temperatures. Conversely, a poor solvent choice can also lead to oiling out if the compound's melting point is below the temperature of the solution when it becomes supersaturated.[4]
Hygroscopic Nature: Some Boc-protected amino acids are hygroscopic and absorb moisture from the atmosphere. The presence of water can interfere with crystallization.[2][3]
Inherent Properties: Some compounds, particularly those with flexible side chains or low melting points, are inherently difficult to crystallize and may exist as amorphous solids or oils.[5]
Q2: What is the general strategy for crystallizing a compound that tends to oil out?
A2: The primary goal is to find conditions that allow for slow and controlled crystal nucleation and growth. This typically involves creating a supersaturated solution and allowing it to cool slowly.[6] If oiling out occurs, the oil is a liquid phase of your compound, and you may need to redissolve it by gentle heating and attempt a slower cooling rate or adjust the solvent system.[1] Techniques such as scratching the flask or adding a seed crystal can provide nucleation sites to initiate crystallization.[7][8]
Q3: How pure does my oily Boc-amino acid need to be before attempting crystallization?
A3: The purer, the better. Crystallization is a purification technique, but significant amounts of impurities can completely prevent crystal formation.[9] It is recommended to perform an initial purification, such as an acid-base extraction, to remove major impurities before attempting crystallization.[5] Adjusting the pH during the workup is crucial for removing acidic or basic reagents.[2]
Troubleshooting Guide
Q1: My product separated as an oil upon cooling. What should I do now?
A1: If your product has oiled out, you can try the following:
Re-dissolve and Cool Slower: Gently heat the solution to re-dissolve the oil. Allow the solution to cool much more slowly to room temperature. Insulating the flask with cotton or paper towels can help.[10] Once at room temperature, transfer it to a refrigerator (4°C) rather than a freezer to continue the slow cooling process.[1]
Add More "Good" Solvent: The solution might be too supersaturated. Add a small amount of the "good" solvent (the one the compound is more soluble in) to the heated mixture to decrease the saturation, and then attempt slow cooling again.[1]
Try a Different Solvent System: The current solvent system may be unsuitable. It's often necessary to experiment with different solvent combinations.[1]
Q2: I've tried slow cooling, but no crystals have formed. What's the next step?
A2: If slow cooling doesn't yield crystals, the solution may not be sufficiently supersaturated or nucleation is inhibited.
Increase Concentration: Your solution may be too dilute. Carefully evaporate some of the solvent to increase the concentration and try cooling again.[1]
Induce Nucleation:
Scratching: Use a glass rod to scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches can provide nucleation sites for crystal growth.[1][8]
Seed Crystals: If you have a tiny amount of the solid product from a previous batch, add a single seed crystal to the solution to initiate crystallization.[5][11][12]
Trituration: If the product is a thick oil, attempt trituration. Add a solvent in which the product is insoluble (a "poor" solvent), such as hexane or pentane, and vigorously stir or scratch the oil. This can sometimes induce it to solidify.[5]
Q3: I've tried multiple solvent systems for recrystallization without success. Are there alternative methods?
A3: Yes. When direct crystallization is challenging, forming a salt is a highly effective alternative.
Dicyclohexylamine (DCHA) Salt Formation: Boc-protected amino acids, being carboxylic acids, can form stable, crystalline salts with bases like dicyclohexylamine. Dissolve the oily product in a non-polar solvent like diethyl ether and add one equivalent of DCHA. The resulting DCHA salt often precipitates as a highly crystalline solid that can be easily filtered and purified by recrystallization. The pure Boc-amino acid can then be recovered by acidifying the salt.[1]
Troubleshooting Summary
Problem
Possible Cause
Suggested Solution(s)
Product "oils out"
Cooling too rapidly; Solution is too concentrated; Inappropriate solvent.
Re-heat to dissolve the oil, then cool very slowly. Add a small amount of the "good" solvent. Try a different solvent system.[1]
No crystals form
Solution is too dilute; Nucleation is inhibited; Impurities are present.
Evaporate some solvent to increase concentration. Scratch the flask or add a seed crystal.[1][11] Perform an additional purification step (e.g., aqueous wash).
Product remains an oil
Compound is hygroscopic; Inherent low melting point; Stubborn impurities.
Dry solvents thoroughly before use.[2][3] Try trituration with a non-polar solvent (e.g., hexane).[5] Convert to a DCHA salt for purification and crystallization.[1]
Low yield of crystals
Using too much solvent; Premature crystallization; Washing with warm solvent.
Use the minimum amount of hot solvent for dissolution. Ensure insoluble impurities are filtered from the hot solution. Wash final crystals with a minimal amount of ice-cold solvent.[1]
Common Solvent Systems for Crystallization
"Good" Solvent (High Solubility)
"Poor" / Anti-Solvent (Low Solubility)
Notes
Ethyl Acetate (EtOAc)
Hexane, Heptane
A very common and effective pair for many Boc-amino acids.[1]
Ethanol (EtOH) / Methanol (MeOH)
Water
Good for more polar amino acid derivatives.
Dichloromethane (DCM)
Diethyl Ether (Et₂O), Hexane
Useful for compounds highly soluble in chlorinated solvents.[13]
Toluene
Hexane, Heptane
Another option for less polar compounds.
Acetone
Water, Diethyl Ether
A versatile polar aprotic solvent.
Experimental Protocols
Protocol 1: Recrystallization from a Solvent/Anti-Solvent System
This method is ideal when a crude solid or a manageable oil is obtained.
Dissolution: Place the crude oily Boc-protected amino acid in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., ethyl acetate) and gently heat (e.g., on a steam bath) while stirring until the compound is fully dissolved.[1]
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexane) dropwise with continuous stirring until the solution becomes persistently cloudy. This indicates the point of saturation.[1]
Clarification: Add a few more drops of the "good" solvent until the solution just becomes clear again.[1]
Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature without disturbance. For maximum yield, subsequently place the flask in an ice bath or refrigerator.[1][10]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
Washing: Wash the crystals with a small amount of ice-cold "poor" solvent to remove any remaining soluble impurities.[1]
Drying: Dry the purified crystals under vacuum to a constant weight.[1]
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation
This is a robust method for oily products that resist direct crystallization.
Salt Formation: Dissolve the crude oily Boc-amino acid in a suitable solvent such as diethyl ether or ethyl acetate. Add one equivalent of dicyclohexylamine (DCHA) dropwise while stirring.[1]
Precipitation: Stir the mixture at room temperature. The DCHA salt will typically precipitate as a white solid. The process may take from a few minutes to several hours. Cooling the mixture can encourage precipitation.
Isolation and Purification of the Salt: Collect the solid DCHA salt by vacuum filtration and wash it with cold diethyl ether. If necessary, the salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Liberation of the Free Acid: Suspend the purified DCHA salt in ethyl acetate and wash it with an aqueous acid solution (e.g., 10% citric acid or dilute HCl) in a separatory funnel until the aqueous layer remains acidic. This protonates the carboxylate and removes the dicyclohexylamine as its water-soluble salt.[1]
Final Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the purified, and often crystalline, Boc-amino acid.[1]
Visualized Workflows
Caption: Troubleshooting workflow for crystallizing oily products.
Caption: Experimental workflow for recrystallization.
Caption: Workflow for purification via DCHA salt formation.
Technical Support Center: Synthesis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the synthesis of Boc-(S)-3-amino-3-(o-tolyl)propanoic acid. The synthesis is typically a two-step process: first, the asymmetric synthesis of (S)-3-amino-3-(o-tolyl)propanoic acid, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for chiral β-amino acids like (S)-3-amino-3-(o-tolyl)propanoic acid?
A1: A prevalent and effective method is the rhodium-catalyzed asymmetric hydrogenation of a β-(acylamino)acrylate precursor.[1][2] This method allows for high enantioselectivity in forming the chiral amine.
Q2: My final Boc-protected product is an oil and is difficult to purify. What can I do?
A2: "Oiling out" is a common issue with Boc-protected amino acids.[3] Purification can often be achieved by converting the oily product into a solid dicyclohexylamine (DCHA) salt, which can then be precipitated and filtered.[3] Alternatively, recrystallization from a suitable solvent system like ethyl acetate/hexane can be attempted.[3]
Q3: Are there any critical parameters in the Boc protection step?
A3: Yes, the choice of base and solvent is important. The reaction is commonly carried out using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine in a solvent mixture such as acetone and water.[4] The reaction temperature and time also play a role in achieving a high yield.[4]
Q4: Can I use reagents other than Boc₂O for the Boc protection?
A4: While Boc₂O is most common, other reagents like BOC-ON can also be used and have been shown to give excellent yields at room temperature.[3]
Troubleshooting Guide
This guide is structured to address potential issues in the two main stages of the synthesis.
Stage 1: Asymmetric Synthesis of (S)-3-amino-3-(o-tolyl)propanoic acid
A likely route for this stage is the rhodium-catalyzed asymmetric hydrogenation of a suitable precursor.
Issue 1.1: Low yield or incomplete conversion during asymmetric hydrogenation.
Possible Cause
Troubleshooting Steps
Inactive Catalyst
Ensure the rhodium catalyst and chiral ligand are handled under inert conditions to prevent deactivation. Use fresh, high-purity reagents.
Sub-optimal Hydrogen Pressure
Hydrogen pressure can significantly impact reaction rate and enantioselectivity. Optimize the pressure based on literature for similar substrates (e.g., 40 psi).[2]
Incorrect Solvent
The choice of solvent can affect catalyst activity and solubility of the substrate. Toluene is often a good choice for these reactions.[2]
Inhibitors in Starting Material
Ensure the β-(acylamino)acrylate starting material is pure and free from impurities that could poison the catalyst.
Issue 1.2: Low enantioselectivity (poor ee%).
Possible Cause
Troubleshooting Steps
Inappropriate Chiral Ligand
The choice of chiral phosphine ligand is crucial for high enantioselectivity. For aryl-substituted substrates, ligands like Rh-BICP or Rh-Me-DuPhos have shown good results.[1][2]
Sub-optimal Temperature
Reaction temperature can influence the enantioselectivity. Experiment with a range of temperatures to find the optimum for your substrate.
Isomeric Mixture of Starting Material
The E/Z ratio of the starting β-(acylamino)acrylate can affect the final enantioselectivity. Some catalysts are more effective for specific isomers.[2]
Stage 2: Boc Protection of (S)-3-amino-3-(o-tolyl)propanoic acid
Issue 2.1: Low yield of Boc-protected product.
Possible Cause
Troubleshooting Steps
Incomplete Reaction
Ensure sufficient equivalents of Boc₂O (typically 1.1-1.5 equivalents) and base are used. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Incorrect pH
The pH of the reaction mixture can affect the nucleophilicity of the amine. Adjust the amount of base as needed.
Loss of Product During Work-up
The Boc-protected amino acid can have some solubility in the aqueous layer during extraction. Ensure thorough extraction with an appropriate organic solvent like ethyl acetate.[3] Acidification of the aqueous layer is critical to protonate the carboxylate and allow for extraction into the organic phase.[3]
Issue 2.2: Presence of significant impurities after Boc protection.
Possible Cause
Troubleshooting Steps
Di-Boc Protected Product
In some cases, particularly with primary amines, a second Boc group can be added. This can be minimized by careful control of stoichiometry and reaction conditions.
Side Reactions
If the reaction is run for too long or at elevated temperatures, side reactions can occur. Optimize the reaction conditions to minimize byproduct formation.
Impure Starting Amino Acid
Ensure the (S)-3-amino-3-(o-tolyl)propanoic acid from Stage 1 is of high purity before proceeding with the Boc protection.
This is a representative protocol based on similar syntheses.[1][2]
In a glovebox, add the β-(acylamino)acrylate substrate (1 mmol), a rhodium precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol), and a chiral phosphine ligand (e.g., BICP or Me-DuPhos, 0.011 mmol) to a reaction vessel.
Add degassed solvent (e.g., toluene, 10 mL).
Seal the vessel and remove it from the glovebox.
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 40 psi).
Stir the reaction at the desired temperature (e.g., room temperature) for the required time (monitor by TLC or LC-MS).
Once the reaction is complete, carefully vent the hydrogen gas.
Remove the solvent under reduced pressure.
The crude product can then be purified, typically by chromatography, to yield the chiral amino acid.
Protocol 2: Boc Protection of the Amino Acid
This protocol is adapted from general procedures for Boc protection.[3][4]
Dissolve the (S)-3-amino-3-(o-tolyl)propanoic acid (1 mmol) in a mixture of acetone and water (e.g., 2:1 v/v).
Add triethylamine (1.5 mmol) to the solution and stir.
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 mmol) to the reaction mixture.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Once the reaction is complete, remove the acetone under reduced pressure.
Extract the aqueous layer with a non-polar organic solvent (e.g., ether or hexane) to remove any unreacted Boc₂O and byproducts.
Carefully acidify the aqueous layer to pH 2-3 with a dilute acid (e.g., 1M HCl or 5% citric acid).
Extract the product into an organic solvent (e.g., ethyl acetate, 3 times).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected product.
If the product is an oil, it can be further purified by recrystallization or DCHA salt formation.
Visualizations
Caption: Synthetic workflow for Boc-(S)-3-amino-3-(o-tolyl)propanoic acid.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Purification of (S)-Boc-3-(o-tolyl)-β-alanine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (S)-Boc-3-(o-tolyl)-β-alanine....
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial (S)-Boc-3-(o-tolyl)-β-alanine. The information provided is designed to help you identify and remove common impurities, ensuring the high purity required for your research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial (S)-Boc-3-(o-tolyl)-β-alanine?
A1: While a certificate of analysis from the supplier is the best source of information for a specific batch, common impurities in commercially available Boc-protected amino acids can include:
Enantiomeric Impurity: The corresponding (R)-enantiomer is a common process-related impurity.
Starting Materials: Residual starting materials from the synthesis, which could include β-alanine or its derivatives.
By-products of Synthesis: These can include dipeptides formed during the protection step. For instance, in the synthesis of Fmoc-protected amino acids, the formation of Fmoc-β-Ala-amino acid-OH has been observed.[1]
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, methanol, acetone) may be present in trace amounts.[2]
Degradation Products: Impurities can arise from oxidation, hydrolysis, or thermal degradation during storage.[2]
Q2: My (S)-Boc-3-(o-tolyl)-β-alanine is an oil and won't solidify. What can I do?
A2: The oily nature of a protected amino acid can be due to the presence of impurities or the inherent properties of the molecule. Here are a few approaches to induce solidification:
Trituration: Stirring the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble can help to remove impurities and induce crystallization. Ethers like diethyl ether or isopropyl ether are often effective.[3]
Seed Crystals: If you have a small amount of solid material, adding a seed crystal to the oil can initiate crystallization.[4][5]
Solvent Evaporation: Ensure all residual solvents have been thoroughly removed under high vacuum, as they can prevent crystallization.[3]
Q3: What are the recommended analytical methods to assess the purity of (S)-Boc-3-(o-tolyl)-β-alanine?
A3: A combination of chromatographic techniques is generally recommended:
High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method can be used to determine the overall purity and identify most impurities.
Chiral HPLC: To determine the enantiomeric purity and quantify the amount of the (R)-enantiomer, a chiral HPLC method is necessary.[6]
Gas Chromatography (GC): GC can be used to quantify residual solvents.[2]
Mass Spectrometry (MS): Coupling HPLC or GC with a mass spectrometer can help in the identification of unknown impurities.[2]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of (S)-Boc-3-(o-tolyl)-β-alanine.
Problem
Potential Cause
Suggested Solution
Low Purity After Recrystallization
Incorrect solvent system.
Experiment with different solvent systems. A good starting point for Boc-amino acids is a binary system of a "good" solvent (e.g., ethyl acetate, methanol) and a "poor" solvent (e.g., hexane, water).[3]
Presence of highly soluble impurities.
Consider a pre-purification step such as an aqueous wash to remove acidic or basic impurities.[3]
Co-elution of Impurities in HPLC
Inappropriate column or mobile phase.
Optimize the HPLC method by trying different columns (e.g., C18, phenyl-hexyl) and modifying the mobile phase composition (e.g., gradient, pH, ion-pairing agent).
Presence of the (R)-enantiomer
Incomplete chiral resolution during synthesis or racemization.
Chiral HPLC is the most effective method for separating enantiomers. For preparative scale, chiral column chromatography can be employed.[7]
Product is a persistent oil
Impurities inhibiting crystallization.
Attempt purification via column chromatography on silica gel. If the product is still an oil, consider converting it to a salt (e.g., dicyclohexylammonium salt) which is often crystalline and can be easily purified by recrystallization. The free acid can be regenerated by an acidic wash.
Data Presentation
The following table summarizes typical purity levels that can be achieved for Boc-protected amino acids using different purification techniques. Please note that these are general values and the actual results for (S)-Boc-3-(o-tolyl)-β-alanine may vary.
Purification Method
Starting Purity (Typical)
Achievable Purity (Typical)
Commonly Removed Impurities
Recrystallization
90-98%
>99%
Process-related impurities, by-products
Column Chromatography
80-95%
>98%
Closely related impurities, colored impurities
Chiral HPLC
Variable
>99.9% (enantiomeric excess)
(R)-enantiomer
Experimental Protocols
Protocol 1: General Recrystallization Procedure
Dissolution: Dissolve the crude (S)-Boc-3-(o-tolyl)-β-alanine in a minimum amount of a hot "good" solvent (e.g., ethyl acetate, methanol).
Addition of "Poor" Solvent: While stirring, slowly add a "poor" solvent (e.g., hexane, water) until the solution becomes cloudy.
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in a refrigerator or an ice bath.
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Chiral HPLC for Enantiomeric Purity
Column: A chiral stationary phase (CSP) column, such as one based on a macrocyclic glycopeptide or a polysaccharide derivative, is required.
Mobile Phase: A typical mobile phase for chiral separations of Boc-amino acids is a mixture of a polar organic solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., hexane), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid, diethylamine) to improve peak shape.
Detection: UV detection is commonly used.
Method Development: The exact mobile phase composition and flow rate should be optimized to achieve baseline separation of the (S) and (R) enantiomers.
improving solubility for N-Boc-(S)-3-(2-methylphenyl)-β-alanine reactions
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-(S)-3-(2-methylphenyl)-β-alanine, with a specific fo...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N-Boc-(S)-3-(2-methylphenyl)-β-alanine, with a specific focus on addressing solubility challenges during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of N-Boc-(S)-3-(2-methylphenyl)-β-alanine?
N-Boc-(S)-3-(2-methylphenyl)-β-alanine is an amino acid derivative with distinct structural features that dictate its solubility. The N-Boc protecting group and the 2-methylphenyl ring contribute to its lipophilic character, making it generally soluble in many common organic solvents.[1] Conversely, the β-alanine backbone contains a polar carboxyl group. The bulky and hydrophobic 2-methylphenyl group can lead to poor solubility in highly polar solvents like water, a common issue for starting materials in the synthesis of complex organic molecules.[2][3] The overall solubility is a balance of these characteristics, favoring polar aprotic organic solvents over aqueous or non-polar hydrocarbon solvents.
Q2: Which solvents are generally recommended for reactions involving this compound?
The choice of solvent is critical and often depends on the specific reaction type, such as peptide coupling. For Boc-protected amino acids, a range of polar aprotic solvents is typically effective. Common choices include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and N-Methylpyrrolidone (NMP).[4] DCM is particularly effective at dissolving most Boc-protected amino acids.[4] For reactions that prove difficult due to reactant aggregation or poor solvation, more powerful solvent systems or mixtures may be required.[4][5]
Q3: Can I use "green" or more environmentally friendly solvents?
Yes, research has shown that certain greener solvents can be effective replacements for traditional, more toxic options in peptide synthesis.[6] Propylene carbonate has been successfully used as a substitute for DCM and DMF in both solution- and solid-phase peptide synthesis, with comparable or better yields in coupling and deprotection steps.[6] Other solvents like 2-Methyltetrahydrofuran (2-MeTHF) have also been reported for coupling reactions, although sometimes deprotection steps may still require a solvent like DMF.[6]
Troubleshooting Guide: Solubility Issues
Low solubility is a frequent challenge in organic synthesis.[2][3] If you encounter difficulties dissolving N-Boc-(S)-3-(2-methylphenyl)-β-alanine, follow these troubleshooting steps.
Q1: My compound will not dissolve in my chosen reaction solvent. What should I do?
When your starting material fails to dissolve, a systematic approach can help identify a suitable solvent system. The following workflow provides a logical sequence of steps to address the issue.
Caption: Troubleshooting workflow for poor compound solubility.
Q2: The compound dissolves at first, but a precipitate forms during the reaction. What could be happening?
This scenario can arise from several factors:
Product Insolubility: The product of the reaction may be less soluble in the chosen solvent than the starting material.
Intermediate Salt Formation: In reactions involving bases or acids, an intermediate salt of your compound could precipitate.
Temperature Changes: If the reaction was heated to dissolve the starting material, the product or starting material could precipitate upon cooling or as the reaction proceeds.[7]
To resolve this, try to isolate and analyze a small sample of the precipitate. If it is the product, you may need to switch to a solvent that better solvates both reactants and products or run the reaction at a higher dilution.
Q3: How can I efficiently screen for the best solvent system for my reaction?
A small-scale solubility screening is a highly effective way to identify an optimal solvent or solvent mixture before committing to a large-scale reaction. The following protocol outlines a systematic approach.
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To determine the approximate solubility of N-Boc-(S)-3-(2-methylphenyl)-β-alanine in a range of candidate solvents.
Methodology:
Dispense a precise amount of the compound (e.g., 5 mg) into several small, labeled vials.
To each vial, add a measured volume of a single test solvent (e.g., 100 µL).
Agitate the vials at room temperature for 2-3 minutes (e.g., using a vortex mixer).
Observe and record whether the solid has completely dissolved.
If the solid dissolves, add another 5 mg of the compound to the same vial to assess if more can be dissolved, and repeat the agitation.
If the solid does not dissolve, add another 100 µL of the solvent, agitate, and observe again. Continue this stepwise addition up to a total volume of 1 mL.
For promising solvents, test the stability of the compound by spotting a small amount on a TLC plate to ensure no degradation has occurred.
Caption: Experimental workflow for solubility screening.
Data Presentation
Table 1: Recommended Solvents for Reactions with N-Boc-Amino Acids
This table summarizes common solvents used in reactions like peptide synthesis, categorized by their general utility.
Category
Solvent
Common Use & Rationale
Primary Solvents
Dichloromethane (DCM)
Excellent for dissolving Boc-protected amino acids; widely used in Boc chemistry.[4]
N,N-Dimethylformamide (DMF)
Common polar aprotic solvent, but can degrade over time.[4]
N-Methylpyrrolidone (NMP)
More polar than DCM, can improve coupling yields and solvate resins effectively.[4]
Secondary Solvents
Tetrahydrofuran (THF)
Good general-purpose solvent, often used in mixed systems.[4]
Acetonitrile (ACN)
Can be a good replacement for DMF in some coupling reactions.[6]
Propylene Carbonate (PC)
A "greener" polar aprotic solvent that can replace DCM and DMF.[6]
For Difficult Cases
Dimethyl Sulfoxide (DMSO)
Highly polar solvent for sparingly soluble compounds.[5]
Trifluoroethanol (TFE)
Used in mixtures with DCM or TCM to dissolve highly aggregated or insoluble reactants.[5]
Hexafluoroisopropanol (HFIP)
Similar to TFE, used in co-solvent systems for extremely difficult cases.[5]
Table 2: Solubility Screening Results Template
Use this table to log the results from your solubility screening protocol.
Technical Support Center: Managing Acid-Labile Side Chains During Boc Deprotection
Welcome to the technical support center for managing acid-labile side chains during the deprotection of the tert-butoxycarbonyl (Boc) group. This resource is designed for researchers, scientists, and drug development pro...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the technical support center for managing acid-labile side chains during the deprotection of the tert-butoxycarbonyl (Boc) group. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting, and protocols for navigating the challenges of this common synthetic step.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of side reactions during acid-catalyzed Boc deprotection?
A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2] This carbocation is a potent electrophile that can attack any nucleophilic sites on the deprotected molecule or other sensitive residues, leading to unwanted modifications.[1][2][3]
Q2: Which amino acid residues are most susceptible to side reactions?
A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3][4] These include:
Tryptophan (Trp): The electron-rich indole ring is highly prone to tert-butylation.[1][3][4]
Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt, which adds 56 Da to the mass of the peptide.[1][3][5] Methionine is also susceptible to oxidation.[3][6]
Cysteine (Cys): The free thiol group is a strong nucleophile and a target for alkylation.[1][3]
Tyrosine (Tyr): The activated phenolic ring can be alkylated by the carbocation.[1][3]
Q3: What are scavengers and how do they prevent side reactions?
A3: Scavengers are reagents added to the deprotection cocktail to trap reactive electrophiles, like the tert-butyl cation, before they can react with the peptide or substrate.[1][3][7] They are typically nucleophiles that are either more reactive or present in a much higher concentration than the sensitive residues.[3] By intercepting these carbocations, scavengers prevent the formation of alkylated side products.[3][7]
Q4: Can Boc deprotection be incomplete, and what are the signs?
A4: Yes, Boc deprotection can be incomplete.[1][3] Signs of incomplete deprotection include the persistence of the starting material in analyses like TLC or LC-MS. Potential causes include insufficient acid strength, low reaction temperatures, steric hindrance around the Boc-protected amine, or, in solid-phase synthesis, poor resin swelling.[3][7][8]
Q5: Are there milder alternatives to TFA for deprotecting substrates with highly acid-sensitive groups?
A5: Yes, for substrates that are sensitive to strong acids, several milder methods can be employed to avoid the degradation of other acid-labile groups.[4][7] Some common alternatives include:
4M HCl in 1,4-dioxane: A frequently used substitute for TFA.[4][7]
Aqueous Phosphoric Acid: Can be used in solvents like THF.[8][9]
Oxalyl chloride in methanol: A very mild method that is tolerant of acid-labile esters.[10][11]
Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane (DCM) can offer selectivity.[7][12]
Thermal Deprotection: In some cases, heating the compound in a high-boiling solvent can effect deprotection without acid.[7][13]
Troubleshooting Guide
This section addresses specific issues that may arise during Boc deprotection experiments.
Problem
Potential Cause(s)
Recommended Solution(s)
Unexpected peak in HPLC/LC-MS with a +56 Da mass shift. [3]
t-Butylation: Alkylation of a nucleophilic residue (e.g., Met, Trp, Cys) by the tert-butyl cation.[3][5]
Incorporate a scavenger or scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present.[3]
1. Insufficient Acid/Time/Temp: Reaction conditions are too mild.[7][8] 2. Steric Hindrance: Bulky groups near the Boc-protected amine slow the reaction rate.[3][8] 3. Poor Resin Swelling (Solid-Phase): The acid cannot efficiently access all peptide chains.[3][7]
1. Gradually increase acid concentration, reaction time, or temperature. Monitor progress closely by TLC or LC-MS.[7][8] 2. Use a stronger acid system (e.g., 4M HCl in dioxane) and an effective scavenger cocktail.[3][4] 3. Ensure the resin is adequately swollen in the reaction solvent before adding the acid.[7]
Degradation of other acid-labile groups (e.g., esters, other protecting groups).
Harsh Acidic Conditions: The deprotection conditions (e.g., neat TFA) are too strong for the substrate.[7][8]
Switch to a milder deprotection method. Options include 4M HCl in dioxane, aqueous phosphoric acid, or oxalyl chloride in methanol.[4][7][8][10]
Observation of trifluoroacetylated amine byproduct (+96 Da).
Acylation by TFA: The deprotected, nucleophilic amine can be acylated by trifluoroacetic acid.[7]
Switch to a non-acylating acid like HCl in an organic solvent (e.g., dioxane).[7] Ensure thorough removal of residual TFA after deprotection by co-evaporation with a solvent like toluene.[7][8]
Oxidation of sensitive residues (e.g., Met to Met(O)). [14]
Exposure to Air: Oxidation can occur during cleavage and workup.[14]
Add reducing agents like 1,2-ethanedithiol (EDT) to the cleavage cocktail.[1] Degas the cleavage cocktail and maintain an inert atmosphere during the reaction.[14]
Data Presentation: Common Scavenger Cocktails
The selection of a scavenger cocktail is critical for preventing side reactions and depends on the amino acids present in the peptide.
A general-purpose cocktail suitable for most peptides without highly sensitive residues. TIS (triisopropylsilane) is an effective carbocation scavenger.[3][5]
A simple and effective cocktail for scavenging carbocations that may modify Trp, Met, and Tyr.[4]
TFA/EDT/TIS/H₂O
94% TFA / 2.5% EDT / 2.5% H₂O / 1% TIS
Recommended for peptides containing Trp, Cys, or Met to minimize a range of side reactions, including oxidation.[5]
Experimental Protocols
Protocol 1: Standard TFA-Mediated Boc Deprotection (Solution-Phase)
This protocol is a general guideline for the solution-phase deprotection of a Boc-protected compound.
Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM). Cool the solution to 0°C in an ice bath.[4]
Scavenger Addition: If required, add the chosen scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v).[4]
Deprotection: Slowly add trifluoroacetic acid (TFA) to the reaction mixture (e.g., 20-50% v/v in DCM).[7][15]
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[4] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][8]
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (e.g., using a rotary evaporator).[4]
TFA Removal: To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene (this can be repeated 2-3 times).[7][8] The crude product can then be purified by standard methods.
Protocol 2: Boc Deprotection and Cleavage from Resin (Solid-Phase)
This protocol is for simultaneously cleaving a peptide from the resin and removing side-chain protecting groups.
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. For a standard cleavage, use TFA/TIS/H₂O (95:2.5:2.5, v/v/v).[3] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K is recommended.[4]
Resin Treatment: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin) and gently agitate at room temperature for 2-4 hours.
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
Protocol 3: Milder Deprotection using Aqueous Phosphoric Acid
This protocol is an alternative for substrates sensitive to TFA.
Preparation: Dissolve the Boc-protected substrate in a suitable organic solvent (e.g., THF).[8]
Reaction: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction progress by TLC or LC-MS.[8]
Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and neutralize with a mild base (e.g., saturated aqueous NaHCO₃).[8]
Extraction: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.[8]
Visualizations
Caption: General mechanism of acid-catalyzed Boc deprotection.
Caption: Formation of alkylated side products via tert-butyl cation.
Caption: Mechanism of tert-butyl cation trapping by a scavenger.
Caption: Troubleshooting workflow for Boc deprotection.
Chiral HPLC Analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals Comparison of Chiral Stationary Phases and Chromatographic Modes The successful chiral separation of N-Boc-protected β-amino acids, including the target ana...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Comparison of Chiral Stationary Phases and Chromatographic Modes
The successful chiral separation of N-Boc-protected β-amino acids, including the target analyte, predominantly relies on two classes of chiral stationary phases (CSPs): polysaccharide-based and macrocyclic glycopeptide-based columns. Both normal-phase and reversed-phase chromatography are viable approaches, with the choice often depending on sample solubility, detection method compatibility, and the specific CSP employed.
Polysaccharide-Based CSPs: Columns such as those derived from cellulose or amylose carbamates are highly versatile for the separation of a wide range of chiral compounds, including N-protected amino acids. They are frequently used in normal-phase mode with mobile phases consisting of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.
Macrocyclic Glycopeptide-Based CSPs: Chiral selectors like teicoplanin and ristocetin A, bonded to silica, offer multi-modal separation capabilities.[1] For N-Boc-protected amino acids, reversed-phase mode is a common and effective choice.[1] These separations typically utilize aqueous-organic mobile phases, such as water/methanol or water/acetonitrile mixtures, with additives like TFA or triethylamine acetate (TEAA) to control ionization and enhance enantioselectivity.
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral HPLC separation of N-Boc-3-amino-3-arylpropanoic acids on a novel chiral stationary phase. This data, extracted from a patent describing a new CSP, provides a valuable benchmark for the separation of the target o-tolyl analog.
Data sourced from patent EP2252393B1, describing a novel chiral selector. The specific CSP is not commercially named but is based on (S)-3-(3,5-dinitrobenzamido)-3-phenylpropionic acid. Mobile phase and other conditions are detailed in the experimental protocol below.[2]
Experimental Protocols
Below are detailed experimental protocols for two common approaches to the chiral HPLC analysis of N-Boc-β-amino acids. These serve as excellent starting points for the analysis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.
Method 1: Normal-Phase HPLC on a Polysaccharide-Based CSP
This method is a general approach for N-protected amino acids and is expected to provide good results for the target analyte.
Column: Chiralpak® IA or a similar amylose-based CSP (250 x 4.6 mm, 5 µm)
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Temperature: 25 °C
Detection: UV at 220 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Method 2: Reversed-Phase HPLC on a Macrocyclic Glycopeptide-Based CSP
This method is based on the conditions reported for the separation of the p-tolyl analog and is highly recommended for initial screening.[2]
Column: A chiral stationary phase based on (S)-3-(3,5-dinitrobenzamido)-3-phenylpropionic acid bonded to silica, or a commercially available equivalent such as a Chirobiotic® T or R column. (250 x 4.6 mm, 5 µm)
Mobile Phase: Acetonitrile / Water / Trifluoroacetic Acid (50:50:0.1, v/v/v)
Flow Rate: 1.0 mL/min
Temperature: Ambient
Detection: UV at 254 nm
Injection Volume: 10 µL
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.
Visualizing the Workflow and Logic
To aid in understanding the experimental process and the logic of chiral separation, the following diagrams are provided.
Caption: Experimental workflow for chiral HPLC analysis.
Comparative Guide to Enantiomeric Excess Determination of Boc-(S)-3-(o-tolyl)-β-alanine
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules such as Boc-(S)-3-(o...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is paramount for ensuring the quality, efficacy, and safety of chiral molecules such as Boc-(S)-3-(o-tolyl)-β-alanine. This guide provides a comparative overview of three robust analytical techniques for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric excess of Boc-(S)-3-(o-tolyl)-β-alanine depends on several factors, including the required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key characteristics of Chiral HPLC, Chiral GC-MS, and NMR Spectroscopy for this application.
Feature
Chiral HPLC
Chiral GC-MS
NMR Spectroscopy with Chiral Solvating Agent
Principle
Differential interaction of enantiomers with a chiral stationary phase leading to different retention times.
Separation of volatile, derivatized enantiomers on a chiral column followed by mass spectrometric detection.
Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer.
Sample Preparation
Minimal; dissolution in a suitable solvent.
Derivatization required (esterification and acylation) to increase volatility.
Simple mixing of the analyte with a chiral solvating agent in an NMR tube.
Sensitivity
High
Very High
Moderate
Resolution
Typically baseline separation.
Excellent, especially with high-resolution capillary columns.
Dependent on the chiral solvating agent and magnetic field strength.
Analysis Time
10-30 minutes per sample.
20-40 minutes per sample (excluding derivatization).
5-15 minutes per sample.
Advantages
Direct analysis, high reliability, and wide applicability.[1][2][][4]
High sensitivity and structural information from MS.[5][6][7][8]
Rapid, non-destructive, and requires minimal sample preparation.[9][10][11]
Limitations
Cost of chiral columns.
Requires derivatization which can be time-consuming and may introduce artifacts.[12]
Lower sensitivity compared to chromatographic methods, potential for signal overlap.
Experimental Protocols
Detailed methodologies for each of the compared techniques are provided below. These protocols are designed to serve as a starting point and may require optimization for specific instrumentation and laboratory conditions.
Chiral HPLC is a direct and widely used method for the separation of enantiomers. For Boc-protected amino acids, polysaccharide-based and macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective.[1][2][4]
Experimental Protocol:
Column Selection: A chiral column such as a Chiralcel OD-H (cellulose-based) or a Chirobiotic T (teicoplanin-based) is recommended.[1][2]
Mobile Phase Preparation:
For a polysaccharide-based CSP (Normal Phase): A mixture of n-Hexane, 2-Propanol, and Trifluoroacetic Acid (TFA) in a ratio of 90:10:0.1 (v/v/v) is a good starting point.[1]
For a macrocyclic glycopeptide-based CSP (Reversed Phase): A gradient of acetonitrile and aqueous buffer (e.g., ammonium trifluoroacetate) can be employed.[2]
Sample Preparation: Dissolve an accurately weighed sample of Boc-(S)-3-(o-tolyl)-β-alanine in the mobile phase to a concentration of approximately 1 mg/mL.
HPLC Conditions:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 25 °C
Detection: UV at 254 nm (due to the tolyl group).
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.
Method 2: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the analyte volatile. A common approach is esterification of the carboxylic acid followed by acylation of the amine.[7][8]
Experimental Protocol:
Derivatization:
Esterification: To a dried sample of Boc-(S)-3-(o-tolyl)-β-alanine (approx. 1 mg), add 200 µL of 3M HCl in n-butanol. Heat at 100 °C for 30 minutes. Evaporate the reagent under a stream of nitrogen.
Acylation: To the dried ester, add 100 µL of dichloromethane and 50 µL of a fluorinated anhydride (e.g., trifluoroacetic anhydride or heptafluorobutyric anhydride). Heat at 60 °C for 15 minutes. Evaporate the solvent and excess reagent.
Sample Preparation: Re-dissolve the derivatized sample in a suitable solvent like ethyl acetate.
GC-MS Conditions:
Column: A chiral capillary column such as Chirasil-L-Val.[5][7]
Carrier Gas: Helium.
Injection: Split or splitless injection.
Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure separation.
MS Detection: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.
Data Analysis: The enantiomeric excess is determined from the integrated peak areas of the two diastereomeric derivatives in the chromatogram.
Method 3: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This technique relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and a chiral solvating agent, leading to distinct chemical shifts in the NMR spectrum.[9][10][11]
Experimental Protocol:
Chiral Solvating Agent Selection: A BINOL-based amino alcohol or a bis-thiourea derivative can be effective for chiral carboxylic acids.[10][13]
Sample Preparation:
In an NMR tube, dissolve approximately 5-10 mg of Boc-(S)-3-(o-tolyl)-β-alanine in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
Add 1 to 2 equivalents of the chiral solvating agent to the NMR tube.
NMR Acquisition:
Acquire a high-resolution ¹H NMR spectrum.
Identify a well-resolved proton signal of the analyte that shows chemical shift non-equivalence for the two enantiomers in the presence of the CSA. Protons close to the chiral center are often good candidates.
Data Analysis: The enantiomeric excess is calculated by integrating the separate signals corresponding to the two diastereomeric complexes. The ratio of the integrals directly reflects the ratio of the enantiomers.
Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
A Comparative Guide to Boc and Fmoc Protection of 3-amino-3-(o-tolyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals In the synthesis of peptides and complex organic molecules, the strategic use of protecting groups is paramount to achieving desired outcomes. For β-amino a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and complex organic molecules, the strategic use of protecting groups is paramount to achieving desired outcomes. For β-amino acids such as 3-amino-3-(o-tolyl)propanoic acid, the choice between the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) protecting groups for the amine functionality is a critical decision that influences the overall synthetic strategy. This guide provides an objective comparison of the Boc and Fmoc protection methods for 3-amino-3-(o-tolyl)propanoic acid, supported by experimental protocols and a summary of expected performance.
Core Principles: A Dichotomy in Lability
The fundamental difference between the Boc and Fmoc protecting groups lies in their cleavage conditions. The Boc group is labile to acid, typically removed with reagents like trifluoroacetic acid (TFA), while the Fmoc group is cleaved under basic conditions, most commonly with a solution of piperidine in a polar aprotic solvent.[1] This orthogonality is the cornerstone of their application in multi-step syntheses, allowing for the selective deprotection of one group while others remain intact.
Orthogonal to acid-labile groups (e.g., Boc, t-Bu esters)
Solubility of Protected Acid
Generally good in organic solvents
Often enhances crystallinity
Key Advantages
Lower cost of reagent, robust and well-established.
Mild deprotection preserves acid-sensitive functionalities. UV-active Fmoc group allows for easy reaction monitoring.
Potential Issues
Strong acid for deprotection may cleave other acid-sensitive groups.
The dibenzofulvene byproduct of deprotection can form adducts. Potential for racemization under prolonged basic conditions.
Experimental Protocols
The following are detailed experimental protocols for the Boc and Fmoc protection of 3-amino-3-(o-tolyl)propanoic acid. These protocols are adapted from established procedures for similar β-amino acids.
Dissolve 3-amino-3-(o-tolyl)propanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.
Add triethylamine (2.0 eq) to the solution and stir until the amino acid is fully dissolved.
Cool the reaction mixture to 0 °C in an ice bath.
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield N-Boc-3-amino-3-(o-tolyl)propanoic acid. The product can be further purified by recrystallization if necessary.
Dissolve 3-amino-3-(o-tolyl)propanoic acid (1.0 eq) in a 1:1 mixture of acetone and 10% aqueous sodium bicarbonate solution.
Cool the solution to 0 °C in an ice bath.
Add a solution of Fmoc-OSu (1.05 eq) in acetone dropwise to the stirred amino acid solution.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by TLC.
Upon completion, dilute the reaction mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl, which should cause the product to precipitate.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Concentrate the filtrate under reduced pressure to yield N-Fmoc-3-amino-3-(o-tolyl)propanoic acid. The product can be purified by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the chemical structures and the protection/deprotection workflows for both Boc and Fmoc strategies.
Boc protection and deprotection workflow.
Fmoc protection and deprotection workflow.
Orthogonality of Boc and Fmoc protecting groups.
Conclusion
Both Boc and Fmoc protecting groups are highly effective for the protection of the amino group of 3-amino-3-(o-tolyl)propanoic acid. The choice between them should be guided by the overall synthetic plan. The Boc group offers a cost-effective and robust option, ideal for syntheses where subsequent steps are compatible with acidic deprotection. The Fmoc group, with its mild basic deprotection, is the preferred choice when acid-sensitive functionalities are present elsewhere in the molecule. A thorough understanding of the chemical properties of each protecting group and the reaction conditions for their introduction and removal is essential for the successful synthesis of complex molecules incorporating 3-amino-3-(o-tolyl)propanoic acid.
Comparative Analysis of Peptides with o-Tolyl vs. p-Tolyl β-Alanine: A Methodological Guide
Introduction In the realm of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel therapeutics with enhanced stability, specific conformations, and...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
In the realm of peptide science and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel therapeutics with enhanced stability, specific conformations, and unique biological activities.[1][2][3] β-Alanine and its derivatives, in particular, are known to induce unique structural features in peptides, influencing their folding and interaction with biological targets.[1][4] The positional isomerism of substituents on an aromatic ring, such as the methyl group in o-tolyl versus p-tolyl β-alanine, can profoundly impact a peptide's physicochemical properties and, consequently, its biological function.
This guide provides a comparative overview of the biological activity of peptides containing o-tolyl β-alanine versus those with p-tolyl β-alanine. However, a direct comparative study with quantitative data on the biological activities of peptides containing these two specific isomers is notably scarce in publicly available literature. This document summarizes the limited available data for p-tolylalanine-containing peptides and, due to the absence of data for o-tolyl β-alanine peptides, presents a generalized experimental framework for conducting such a comparative analysis. This guide is intended to serve as a methodological resource for researchers aiming to investigate this specific structure-activity relationship.
Known Biological Activity of p-Tolylalanine Peptides
Research dating back to 1958 investigated the biological effects of p-tolylalanine, which is structurally similar to phenylalanine, and its peptides.[5] The primary focus of this early research was on the inhibition of bacterial growth.
Antibacterial Activity
Studies on Escherichia coli demonstrated that p-tolylalanine can act as a growth inhibitor.[5] This inhibition is believed to stem from its role as an antagonist to phenylalanine, where it competes for a common site in metabolic pathways.[5]
Table 1: Inhibitory Activity of p-Tolylalanine against Escherichia coli
Compound/Peptide
Test Organism
Incubation
Observed Effect
Reference
p-Tolylalanine
Escherichia coli (strain 9723)
15 hours at 37°C
Reversal of β-2-thienylalanine-induced growth inhibition
Note: The original study does not explicitly differentiate between α- and β-p-tolylalanine in all contexts, representing a limitation of the available historical data.
Biological Activity of o-Tolyl β-Alanine Peptides
A comprehensive search of scientific literature did not yield specific studies detailing the biological activity of peptides containing o-tolyl β-alanine. This represents a significant knowledge gap in peptide chemistry and pharmacology. The steric hindrance from the ortho-positioned methyl group in o-tolyl β-alanine would likely impose different conformational constraints on the peptide backbone compared to the para-substituted isomer, potentially leading to distinct biological activities.
Proposed Experimental Workflow for Comparative Analysis
To address the current knowledge gap, a systematic comparative study is required. The following workflow outlines the necessary steps to synthesize peptides containing o-tolyl and p-tolyl β-alanine and to evaluate their biological activities comprehensively.
Caption: Proposed workflow for a comparative study of peptides.
Detailed Methodologies
A. Peptide Synthesis (Solid-Phase Peptide Synthesis - SPPS)
Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin for C-terminal amides).
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids. For the variable position, use the synthesized Fmoc-o-tolyl-β-alanine or Fmoc-p-tolyl-β-alanine. The coupling reaction is typically mediated by activating agents like HBTU/DIPEA in DMF.[6]
Fmoc Deprotection: After each coupling, remove the N-terminal Fmoc protecting group using a solution of piperidine in DMF.
Cleavage and Deprotection: Once the desired sequence is assembled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the final peptides using mass spectrometry (MS) and analytical HPLC.[7]
B. Antimicrobial Activity Assay (Broth Microdilution)
Bacterial Culture: Grow bacterial strains (e.g., E. coli, S. aureus) to the mid-logarithmic phase in a suitable broth (e.g., Mueller-Hinton Broth).
Peptide Dilution: Prepare serial twofold dilutions of the purified peptides in a 96-well microtiter plate.
Inoculation: Add a standardized bacterial suspension to each well. Include positive (standard antibiotic) and negative (no peptide) controls.
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that completely inhibits visible bacterial growth.
C. Conformational Analysis (Circular Dichroism - CD Spectroscopy)
Sample Preparation: Dissolve the purified peptides in an appropriate solvent (e.g., phosphate buffer, or a membrane-mimicking solvent like trifluoroethanol).
Data Acquisition: Record CD spectra in the far-UV region (typically 190-250 nm) using a CD spectrometer.
Data Analysis: Analyze the resulting spectra to determine the presence of secondary structures like α-helices, β-sheets, or random coils.[7] Compare the spectra of the o-tolyl and p-tolyl-containing peptides to identify conformational differences.
Conclusion and Future Directions
The positional isomerism of the tolyl group in β-alanine-containing peptides represents an unexplored area of peptide chemistry with significant potential for drug discovery. While historical data suggests that p-tolylalanine-containing peptides can exhibit antibacterial properties, a lack of data for their o-tolyl counterparts prevents a direct comparison. The distinct steric and electronic properties of the ortho- versus para-substituted rings are expected to induce different secondary structures and, therefore, different biological activities.
Future research should focus on executing the proposed experimental workflow. A systematic synthesis and screening of peptide libraries containing these two isomers would elucidate critical structure-activity relationships. Such studies would not only fill a significant gap in the current literature but also provide valuable insights for the rational design of peptidomimetics with tailored therapeutic properties.
Conformational Analysis of Peptides Containing (S)-3-Amino-3-(o-tolyl)propanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure and function, leading to enhanced therapeutic...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids into peptides is a powerful strategy for modulating their structure and function, leading to enhanced therapeutic potential. Among these, β-amino acids, particularly those with aromatic side chains, have garnered significant interest due to their ability to induce stable secondary structures. This guide provides a comparative analysis of the conformational properties of peptides containing (S)-3-amino-3-(o-tolyl)propanoic acid and related β-amino acid analogues. We will delve into the experimental data that informs our understanding of how these modifications influence peptide folding and stability.
Influence of the o-Tolyl Group on Peptide Conformation: A Comparative Overview
The presence of an ortho-tolyl group on the β-carbon of a 3-amino-propanoic acid residue introduces unique steric and electronic effects that significantly influence the conformational landscape of a peptide backbone. Compared to peptides containing unsubstituted β-phenylalanine or other aromatic β-amino acids, the ortho-methyl group is expected to impose distinct conformational constraints.
This guide will compare the conformational preferences of peptides containing (S)-3-amino-3-(o-tolyl)propanoic acid with those of peptides incorporating other β-amino acids, such as (S)-3-amino-3-phenylpropanoic acid and β-amino acids with other substituents on the aromatic ring. The analysis will focus on key conformational parameters, including dihedral angles, the propensity to form helical or turn structures, and the overall stability of the resulting secondary structures.
Comparative Conformational Data
While specific experimental data for peptides containing (S)-3-amino-3-(o-tolyl)propanoic acid is limited in publicly available literature, we can draw comparisons with closely related structures to infer its conformational impact. The following table summarizes typical conformational data obtained from NMR spectroscopy, X-ray crystallography, and computational modeling for peptides containing various aromatic β-amino acids. This data serves as a benchmark for predicting the behavior of peptides incorporating the o-tolyl derivative.
Parameter
Peptide with (S)-3-amino-3-phenylpropanoic acid
Peptide with other substituted β-aryl amino acids
Predicted for Peptide with (S)-3-amino-3-(o-tolyl)propanoic acid
Predominant Secondary Structure
Can induce various structures including 14-helices, 12-helices, and turns, depending on the sequence and solvent.
The nature and position of the substituent can favor specific helical folds or turn types. For instance, electron-withdrawing groups can influence hydrogen bonding potential.
The ortho-methyl group is likely to sterically favor a more defined turn or helical structure compared to the unsubstituted phenyl analogue due to restricted rotation around the Cβ-C(aryl) bond.
Backbone Dihedral Angles (φ, θ, ψ)
A wide range of values is observed, consistent with the flexibility to adopt different secondary structures.
Substituents can restrict the accessible conformational space, leading to a narrower distribution of dihedral angles.
A more constrained set of dihedral angles is expected, potentially favoring specific turn or helical geometries.
³J(HN,Hα) Coupling Constants (Hz)
Values are typically in the range that indicates specific turn or helical conformations, but can vary with local flexibility.
Can show more consistent values along the peptide backbone if a stable secondary structure is formed.
Expected to show values indicative of a well-defined and stable secondary structure.
Circular Dichroism (CD) Spectra
Often show characteristic minima and maxima indicative of helical or turn structures, for example, a minimum around 215 nm for a 14-helix.[1]
The position and intensity of CD bands can be modulated by the electronic properties of the aromatic substituent.
The CD spectrum is anticipated to display clear signatures of a stable secondary structure, potentially with altered intensity or wavelength of the characteristic bands due to the chromophoric nature of the tolyl group.
Experimental Protocols
The conformational analysis of peptides containing unnatural amino acids relies on a combination of synthesis, purification, and advanced analytical techniques.
Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (S)-3-amino-3-(o-tolyl)propanoic Acid
The synthesis of peptides incorporating (S)-3-amino-3-(o-tolyl)propanoic acid is typically achieved using Fmoc-based solid-phase peptide synthesis (SPPS).[2][3]
Protocol:
Resin Swelling: Swell the appropriate resin (e.g., Rink amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes.
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
Amino Acid Coupling:
Dissolve the Fmoc-protected (S)-3-amino-3-(o-tolyl)propanoic acid (or any other amino acid) and a coupling agent (e.g., HATU) in DMF.
Add an organic base (e.g., N,N-diisopropylethylamine - DIPEA) to the activation mixture.
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
Washing: Wash the resin with DMF to remove unreacted reagents.
Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution.[4][5]
Protocol:
Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., CD3OH, DMSO-d6, or H2O/D2O mixtures) at a concentration of 1-5 mM.
1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall folding and purity of the peptide.
2D NMR Experiments:
TOCSY (Total Correlation Spectroscopy): To assign all proton resonances within each amino acid residue.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints for structure calculation.
HSQC (Heteronuclear Single Quantum Coherence): If ¹³C or ¹⁵N labeling is used, this experiment correlates protons with their directly attached carbons or nitrogens, aiding in resonance assignment.
Data Analysis:
Process the NMR data using appropriate software.
Assign all proton resonances.
Integrate NOE cross-peaks to derive interproton distance restraints.
Measure ³J(HN,Hα) coupling constants to obtain dihedral angle restraints.
Structure Calculation: Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
CD spectroscopy provides information about the overall secondary structure content of a peptide in solution.[6][7]
Protocol:
Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.
Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.
Blank Measurement: Record a spectrum of the buffer alone.
Sample Measurement: Record the CD spectrum of the peptide solution in the far-UV range (typically 190-260 nm).
Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the data from millidegrees to molar ellipticity.
Analysis: Analyze the shape and magnitude of the CD spectrum to estimate the proportions of different secondary structures (α-helix, β-sheet, turn, random coil). For example, α-helices typically show negative bands around 222 nm and 208 nm and a positive band around 192 nm.
Visualizing the Experimental Workflow and Conformational Logic
To better illustrate the processes involved in the conformational analysis of these modified peptides, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and conformational analysis of modified peptides.
A Comparative Guide to the X-ray Crystal Structures of Boc-Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the X-ray crystal structures of N-tert-butoxycarbonyl (Boc)-protected amino acids, with a focus on providing a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystal structures of N-tert-butoxycarbonyl (Boc)-protected amino acids, with a focus on providing a structural benchmark for derivatives of (S)-Boc-3-(o-tolyl)-β-alanine. Understanding the three-dimensional structure of these fundamental building blocks is crucial for rational drug design, peptide and peptidomimetic synthesis, and materials science. This document summarizes key crystallographic data, outlines detailed experimental protocols for synthesis and structure determination, and provides a visual representation of the analytical workflow.
While the specific crystal structure for (S)-Boc-3-(o-tolyl)-β-alanine is not publicly available, this guide presents data for comparable α-amino acids and the closely related Boc-β-alanine to offer valuable structural insights.
Crystallographic Data Comparison
The following table summarizes key crystallographic parameters for a selection of Boc-protected amino acids, allowing for a direct comparison of their solid-state structures.
A general and robust method for the N-protection of β-amino acids involves the use of di-tert-butyl dicarbonate (Boc)₂O.
Materials:
β-amino acid (e.g., 3-(o-tolyl)-β-alanine)
Di-tert-butyl dicarbonate ((Boc)₂O)
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
Dioxane or Tetrahydrofuran (THF)
Water
Ethyl acetate
5% Citric acid solution or dilute HCl
Brine
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
The β-amino acid is dissolved in a mixture of dioxane and water (or another suitable solvent system) containing a base such as sodium hydroxide or triethylamine.
Di-tert-butyl dicarbonate (1.1 equivalents) is added to the solution, and the mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
The organic solvent is removed under reduced pressure.
The remaining aqueous solution is washed with a nonpolar organic solvent like ethyl acetate to remove any unreacted (Boc)₂O and byproducts.
The aqueous layer is then acidified to a pH of 2-3 with a 5% citric acid solution or dilute HCl.
The acidified solution is extracted multiple times with ethyl acetate.
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude Boc-protected β-amino acid.
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Single-Crystal X-ray Diffraction
High-quality single crystals are essential for determining the three-dimensional structure of the target compound.
1. Crystallization:
Slow Evaporation: A saturated solution of the Boc-protected amino acid is prepared in a suitable solvent (e.g., ethanol, methanol, ethyl acetate). The solution is loosely covered and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.
2. Data Collection and Structure Solution:
A suitable single crystal is selected and mounted on a goniometer head.
The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.
The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å)[1].
The diffraction pattern is recorded on a detector as the crystal is rotated.
The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.
The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
Workflow and Pathway Diagrams
The following diagrams illustrate the general workflow for the synthesis and structural analysis of Boc-protected amino acids.
A Comparative Guide to the Reactivity of o-, m-, and p-Tolyl β-Alanine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction β-Alanine and its derivatives are important building blocks in medicinal chemistry and materials science. The introduction of a tolyl group ont...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-Alanine and its derivatives are important building blocks in medicinal chemistry and materials science. The introduction of a tolyl group onto the nitrogen atom of β-alanine can significantly influence its chemical properties. The position of the methyl group on the phenyl ring—ortho (o-), meta (m-), or para (p-)—alters the electronic and steric environment of the molecule, thereby affecting the reactivity of both the amine and carboxylic acid functionalities. Understanding these differences is crucial for the efficient synthesis and application of these derivatives.
Theoretical Comparison of Reactivity
The reactivity of the tolyl β-alanine derivatives is primarily governed by the interplay of electronic and steric effects imparted by the tolyl substituent.
Electronic Effects: The methyl group is an electron-donating group (EDG) through an inductive effect. In the ortho and para positions, it also exerts a hyperconjugative electron-donating effect. These effects increase the electron density on the nitrogen atom, making it more nucleophilic compared to an unsubstituted N-phenyl β-alanine.
p-Tolyl Derivative: The methyl group in the para position provides a strong electron-donating effect through hyperconjugation and induction, significantly increasing the nucleophilicity of the nitrogen atom.
o-Tolyl Derivative: Similar to the para isomer, the ortho-methyl group is electron-donating. However, its electronic influence is often overshadowed by steric hindrance.
m-Tolyl Derivative: The methyl group in the meta position exerts only an inductive electron-donating effect, which is weaker than the combined effects in the ortho and para positions.
Steric Effects: Steric hindrance is a major factor for the ortho isomer. The proximity of the methyl group to the nitrogen atom can impede the approach of reactants, thereby slowing down reactions involving the amine group.
o-Tolyl Derivative: Exhibits significant steric hindrance around the nitrogen atom, which is expected to decrease its reactivity in nucleophilic reactions.
m-Tolyl and p-Tolyl Derivatives: Are relatively free of steric hindrance around the reactive centers.
Predicted Reactivity
Based on the interplay of these effects, a predicted order of reactivity for common reactions can be established.
Reactivity of the Amine Group (e.g., N-Acylation, N-Alkylation)
The nucleophilicity of the nitrogen atom is the dominant factor in these reactions.
Predicted Order of Reactivity:p-tolyl > m-tolyl > o-tolyl
The p-tolyl derivative is expected to be the most reactive due to the strong electron-donating nature of the para-methyl group and the absence of steric hindrance. The m-tolyl derivative is predicted to be less reactive than the para isomer due to the weaker inductive electron-donating effect. The o-tolyl derivative is expected to be the least reactive due to significant steric hindrance, which outweighs its electronic activation.
Reactivity of the Carboxylic Acid Group (e.g., Esterification, Amidation)
The electronic effects of the tolyl group have a more subtle influence on the reactivity of the distant carboxylic acid group. The primary determinant of reactivity in this case is the susceptibility of the carbonyl carbon to nucleophilic attack. Electron-donating groups slightly decrease the electrophilicity of the carbonyl carbon.
Predicted Order of Reactivity:o-tolyl ≈ m-tolyl > p-tolyl
The differences in reactivity for the carboxylic acid group are expected to be less pronounced than for the amine group. The p-tolyl derivative, with the strongest electron-donating effect, is predicted to be slightly less reactive. The o- and m-tolyl derivatives are expected to have similar and slightly higher reactivity.
Summary of Predicted Reactivity
Derivative
Amine Reactivity (Nucleophilicity)
Carboxylic Acid Reactivity (Electrophilicity of Carbonyl)
Key Influencing Factors
o-Tolyl β-Alanine
Low
High
Significant steric hindrance at the amine.
m-Tolyl β-Alanine
Medium
High
Moderate inductive electron donation.
p-Tolyl β-Alanine
High
Low
Strong hyperconjugative and inductive electron donation.
Visualizing the Structural Differences
The following diagrams illustrate the key steric and electronic factors influencing the reactivity of the tolyl β-alanine isomers.
Comparative
A Comparative Guide to Analytical Methods for Assessing the Purity of Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals The chemical and stereochemical purity of protected amino acids is paramount in peptide synthesis and drug development. Impurities can lead to the formation...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The chemical and stereochemical purity of protected amino acids is paramount in peptide synthesis and drug development. Impurities can lead to the formation of undesired side products, affecting the final peptide's yield, purity, and biological activity. This guide provides a comparative overview of the most common analytical methods used to assess the purity of protected amino acids, with a focus on quantitative data and detailed experimental protocols.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for purity assessment due to its high resolution, sensitivity, and quantitative capabilities. It is particularly effective for identifying and quantifying related impurities, such as diastereomers, incompletely protected or derivatized amino acids, and residual reagents.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is the standard method for determining the chemical purity of protected amino acids.
Experimental Protocol: Purity Determination of Fmoc-Trp(Boc)-OH
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
Gradient: 50% to 100% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 25 °C.
Detection: UV at 254 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample in a 1:1 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
Workflow for RP-HPLC Purity Analysis
Caption: Workflow for assessing chemical purity using RP-HPLC.
Chiral HPLC
Chiral HPLC is essential for determining the enantiomeric purity of protected amino acids. This method uses a chiral stationary phase (CSP) to separate enantiomers, which is critical as the presence of the D-enantiomer in a peptide intended to be composed of L-amino acids can significantly impact its biological activity and safety.
Experimental Protocol: Enantiomeric Purity of Fmoc-D-Ala-OH and Fmoc-L-Ala-OH
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for confirming the structure of protected amino acids and identifying impurities. It provides information on the proton environment in the molecule, allowing for the detection of structural analogs, residual solvents, and protecting group-related impurities.
Experimental Protocol: Structural Confirmation and Impurity Detection
Instrumentation: Bruker Avance 400 MHz NMR spectrometer or equivalent.
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Sample Concentration: 5-10 mg of the protected amino acid in 0.6 mL of solvent.
Experiment: ¹H NMR.
Acquisition Parameters:
Pulse Program: zg30
Number of Scans: 16
Relaxation Delay: 1.0 s
Acquisition Time: 4.0 s
Data Processing: Fourier transformation followed by phase and baseline correction. Integration of signals to determine relative quantities of impurities.
Logical Flow for NMR-Based Purity Assessment
Caption: Logic for purity and structure analysis via NMR.
Mass Spectrometry (MS)
Mass spectrometry, typically coupled with HPLC (LC-MS), is used to confirm the molecular weight of the protected amino acid and to identify unknown impurities. Electrospray ionization (ESI) is a common soft ionization technique that allows for the analysis of intact molecules.
Experimental Protocol: LC-MS for Molecular Weight Confirmation
LC System: As described in the RP-HPLC section.
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
Ionization Source: Electrospray Ionization (ESI), positive or negative mode.
Mass Range: m/z 100 - 1000.
Data Analysis: Extract the mass spectrum from the main peak in the chromatogram to confirm the [M+H]⁺ or [M-H]⁻ ion corresponding to the protected amino acid. Analyze minor peaks for impurity identification.
Comparative Summary of Analytical Methods
The choice of analytical method depends on the specific purity attribute being assessed. A combination of techniques is often required for comprehensive characterization.
Method
Primary Application
Information Provided
Typical LOD/LOQ
Advantages
Limitations
RP-HPLC
Chemical Purity
Quantification of related substances and impurities.
0.05 - 0.1%
High precision, robust, widely available.
May not separate all structurally similar impurities.
Chiral HPLC
Enantiomeric Purity
Quantification of the undesired enantiomer.
< 0.1%
Direct separation of enantiomers.
Requires specific and often expensive chiral columns.
¹H NMR
Structural Confirmation & Purity
Molecular structure, presence of residual solvents and major impurities.
1 - 5% (for quantification)
Non-destructive, provides structural information.
Lower sensitivity for trace impurities compared to HPLC.
LC-MS
Molecular Weight Confirmation
Molecular weight of the main component and impurities.
ng - pg range
High sensitivity, provides molecular weight information for impurity ID.
Quantification can be challenging without standards.
This guide provides a foundational understanding of the key analytical methods for assessing the purity of protected amino acids. For regulatory filings and GMP environments, validated methods with established system suitability criteria are required.
Validation
Validating the Structure of Synthesized (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals The precise structural confirmation of synthesized molecules is a cornerstone of chemical research and drug development. This guide provides a comparative f...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
The precise structural confirmation of synthesized molecules is a cornerstone of chemical research and drug development. This guide provides a comparative framework for validating the structure of (S)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid. The methodologies and expected data are contrasted with those of a structurally similar, commercially available compound, (S)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid, to offer a clear benchmark for successful synthesis.
The tert-butoxycarbonyl (Boc) protecting group is widely utilized in peptide synthesis due to its stability and ease of removal under moderately acidic conditions.[1][2] Ensuring the integrity of the Boc-protected amino acid is a critical quality control step.[1] The primary analytical techniques for this validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS).[1]
Comparative Analytical Data
The following tables summarize the expected quantitative data for the target molecule and a reference compound. These values are based on typical results for N-Boc protected amino acids.[1][3]
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
Proton Assignment
Expected Chemical Shift (δ) for (S)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Reported Chemical Shift (δ) for (S)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
tert-Butyl (9H, singlet)
~1.4 ppm
~1.4 ppm
Methyl (o-tolyl) (3H, singlet)
~2.3 ppm
N/A
Methylene (-CH₂-) (2H, multiplet)
~2.7-2.9 ppm
~2.8 ppm
Methine (-CH-) (1H, multiplet)
~5.1-5.3 ppm
~5.2 ppm
Aromatic (4H, multiplet)
~7.1-7.3 ppm
~7.3 ppm
Amide (-NH-) (1H, broad singlet)
~5.4 ppm
~5.5 ppm
Carboxylic Acid (-OH) (1H, broad singlet)
~10-12 ppm
~10-12 ppm
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Carbon Assignment
Expected Chemical Shift (δ) for (S)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Reported Chemical Shift (δ) for (S)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
tert-Butyl (3 x CH₃)
~28.5 ppm
~28.4 ppm
Methyl (o-tolyl)
~19.0 ppm
N/A
Methylene (-CH₂-)
~42.0 ppm
~41.5 ppm
Methine (-CH-)
~50.0 ppm
~54.0 ppm
tert-Butyl (quaternary C)
~80.0 ppm
~79.8 ppm
Aromatic
~126-140 ppm
~126-142 ppm
Carbamate Carbonyl (C=O)
~155.0 ppm
~155.2 ppm
Carboxylic Acid Carbonyl (C=O)
~176.0 ppm
~176.5 ppm
Table 3: Comparative FTIR Spectral Data (cm⁻¹)
Functional Group
Expected Wavenumber for (S)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Typical Wavenumber for N-Boc Protected Amino Acids
O-H Stretch (Carboxylic Acid)
3300-2500 (broad)
3300-2500 (broad)
N-H Stretch (Amide)
~3300
~3300
C-H Stretch (Aromatic/Aliphatic)
3100-2850
3100-2850
C=O Stretch (Carbamate)
~1710
~1715
C=O Stretch (Carboxylic Acid)
~1690
~1700
N-H Bend (Amide)
~1520
~1520
Table 4: Comparative Mass Spectrometry Data
Analysis
Expected Value for (S)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Reference Value for (S)-3-((tert-butoxycarbonyl)amino)-3-phenylpropanoic acid
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for structural elucidation.[1]
Protocol:
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
Analysis: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
Data Processing: Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction. The spectra should be calibrated to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol:
Sample Preparation: Prepare a KBr pellet containing a small amount of the synthesized compound or analyze the sample neat using a diamond ATR accessory.
Analysis: Record the spectrum over a range of 4000-400 cm⁻¹.
Data Processing: Identify the characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Protocol:
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.
Analysis: Introduce the sample into an electrospray ionization (ESI) mass spectrometer. Acquire the mass spectrum in positive ion mode.
Data Processing: Determine the molecular weight from the [M+H]⁺ ion and analyze the fragmentation pattern to confirm the presence of the Boc group and the tolylpropanoic acid backbone.
Workflow for Structural Validation
The following diagram illustrates the logical workflow for the comprehensive validation of the synthesized compound.
Caption: Workflow for the synthesis and structural validation of the target compound.
By following this guide, researchers can systematically and rigorously validate the structure of synthesized (S)-3-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, ensuring the quality and reliability of their findings.
Navigating the Safe Disposal of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This g...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, ensuring compliance with safety protocols and regulatory standards. Due to the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guidance is synthesized from data on structurally related molecules, including propanoic acid, compounds containing a tert-butoxycarbonyl (Boc) group, and o-toluidine, a substance related to the o-tolyl group.
Core Principles of Chemical Waste Management
The fundamental principle of chemical disposal is to treat all waste as hazardous unless confirmed otherwise.[1] This involves meticulous identification, segregation, and disposal in accordance with federal, state, and local regulations.[1] Improper disposal can lead to severe health risks, environmental contamination, and significant legal liabilities.
Hazard Assessment
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid should be handled as a hazardous substance based on the characteristics of its constituent parts:
Propanoic Acid Moiety: Carboxylic acids can be corrosive.[2][3]
o-Tolyl Group: The related compound, o-toluidine, is classified as a probable human carcinogen and is toxic upon inhalation, ingestion, or skin absorption.[4][5]
tert-Butoxycarbonyl (Boc) Group: This protecting group is acid-labile, meaning it can be removed by strong acids.[6]
Given these properties, the compound is presumed to be an irritant, potentially corrosive, and may pose long-term health risks. Therefore, it must be disposed of as hazardous waste.[7]
Quantitative Data on Related Compounds
The following table summarizes key quantitative data from the SDS of related compounds to provide a framework for understanding the potential hazards. Note: This data is for illustrative purposes and may not directly reflect the properties of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.
Personal protective equipment for handling (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
Essential Safety and Handling Guide for (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid This document provides crucial safety and logistical information for the handling and disposal of (S)-3-((tert-Butoxyca...
Author: BenchChem Technical Support Team. Date: December 2025
Essential Safety and Handling Guide for (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
This document provides crucial safety and logistical information for the handling and disposal of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount for ensuring a safe laboratory environment.
While a specific Safety Data Sheet (SDS) for (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid was not located, the following recommendations are based on safety data for structurally similar compounds, including other N-Boc protected amino acids and crystalline organic acids. These compounds are generally considered to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
A summary of the recommended personal protective equipment is provided in the table below. It is essential to wear the appropriate PPE at all times when handling this chemical to minimize exposure and ensure personal safety.[5][6][7]
Protection Type
Required PPE
Specifications & Rationale
Eye and Face Protection
Safety Goggles or Safety Glasses with side shields, Face Shield
Essential to protect eyes from splashes and dust.[5][6] A face shield should be used when handling larger quantities or when there is a significant risk of splashing.[8]
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended for handling organic acids.[5][6] Ensure gloves are inspected before use and replaced immediately if contaminated or damaged.[9]
Body Protection
Laboratory Coat
A standard lab coat is required to protect skin and clothing from spills.[5][8] For larger scale operations, a chemical-resistant apron may be necessary.[8]
Respiratory Protection
N95 Respirator or higher
Recommended when handling the powder outside of a fume hood or when generating dust to prevent respiratory tract irritation.[5][6] Use should be in accordance with a respiratory protection program.[8]
Operational Plan
The following step-by-step procedures are designed to ensure the safe handling of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid from receipt to use.
Receiving and Inspection
1.1. Upon receipt, visually inspect the container for any signs of damage or leakage.
1.2. Verify that the container is properly labeled with the chemical name and any hazard warnings.
1.3. Don appropriate PPE (lab coat, gloves, and safety glasses) before handling the container.
Storage
2.1. Store the compound in a cool, dry, and well-ventilated area.[1]
2.2. Keep the container tightly sealed to prevent moisture ingress and contamination.[1]
2.3. Store away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Handling and Use
3.1. Engineering Controls: Whenever possible, handle the solid compound inside a certified chemical fume hood to minimize inhalation of dust.[8] Ensure adequate ventilation in the work area.[1][5]
3.2. Personal Protective Equipment: Always wear the PPE detailed in the table above.[1][9][10][11]
3.3. Weighing and Transferring:
Perform weighing and transferring of the powder in a fume hood or a ventilated balance enclosure to control dust.
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.
When dissolving the solid, add it slowly to the solvent to avoid splashing.
If the dissolution is exothermic, use an ice bath to control the temperature.
3.5. Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1][8] Do not eat, drink, or smoke in the laboratory.[2][9]
Spill and Emergency Procedures
4.1. Small Spills (Solid):
Restrict access to the area.
Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust generation.
Place the spilled material into a labeled container for proper disposal.[1]
Clean the spill area with a suitable solvent (e.g., water, if appropriate) and decontaminate.
4.2. Large Spills:
Evacuate the area immediately.
Alert laboratory personnel and the designated safety officer.
Do not attempt to clean up a large spill without proper training and equipment.
4.3. Personal Exposure:
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][10][12]
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][10][12]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][10][12]
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9][10][12]
Disposal Plan
Proper disposal of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Identification
1.1. Unused or waste (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid should be collected in a designated, properly labeled, and sealed waste container.
1.2. Solutions containing this compound should also be collected in a labeled hazardous waste container.
1.3. Do not mix this waste with other incompatible waste streams.
Waste Collection and Storage
2.1. Store waste containers in a designated satellite accumulation area.
2.2. Keep waste containers closed except when adding waste.
2.3. Ensure the waste container is compatible with the chemical.
Disposal Procedure
3.1. All chemical waste must be disposed of through the institution's environmental health and safety (EHS) office.
3.2. Follow all local, state, and federal regulations for the disposal of chemical waste.[1]
3.3. Do not dispose of this chemical down the drain or in the regular trash.[1][9]
3.4. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of (S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid.
Caption: Workflow for the safe handling of the specified chemical.